5,6-Dichloro-2-methyl-4-pyrimidinol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-2-8-4(7)3(6)5(10)9-2/h1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQPBCZFPWRAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547840 | |
| Record name | 5,6-Dichloro-2-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32265-50-2 | |
| Record name | 5,6-Dichloro-2-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,6-Dichloro-2-methyl-4-pyrimidinol (CAS 32265-50-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloro-2-methyl-4-pyrimidinol is a halogenated pyrimidine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its ability to engage in various biological interactions. The presence of two chlorine atoms and a hydroxyl group on the pyrimidine ring of this compound offers multiple sites for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries targeting a range of biological targets.
This technical guide provides a comprehensive overview of the known properties, synthesis, and handling of this compound, with a focus on practical applications for researchers in the field.
Physicochemical and Structural Properties
This compound, with the molecular formula C₅H₄Cl₂N₂O, possesses a molecular weight of approximately 179.01 g/mol . A key characteristic of this and other hydroxypyrimidines is the existence of keto-enol tautomerism. The compound can exist in equilibrium between the 4-pyrimidinol form and its tautomeric 5,6-dichloro-2-methylpyrimidin-4(3H)-one form. This equilibrium is crucial as it influences the compound's reactivity and spectroscopic properties. The pyrimidinone form often predominates, which should be considered when planning synthetic transformations and interpreting analytical data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 32265-50-2 | N/A |
| Molecular Formula | C₅H₄Cl₂N₂O | N/A |
| Molecular Weight | 179.01 | N/A |
| Melting Point | 249 - 251 °C | [1] |
| Appearance | Solid (predicted) | N/A |
Synthesis and Purification
Proposed Synthetic Pathway
A logical precursor for the synthesis of this compound is 2-methyl-4,5,6-trihydroxypyrimidine. The chlorination can be achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for the specific synthesis of this compound.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the precursor, 2-methyl-4,5,6-trihydroxypyrimidine.
-
Addition of Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Isolation: The solid product that precipitates out of the aqueous solution can be collected by vacuum filtration.
-
Purification: The crude product should be washed with cold water to remove any remaining acids. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile, to yield the pure this compound.
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not currently available in public databases. However, based on its structure, the following spectral characteristics can be predicted.
¹H NMR:
-
A singlet corresponding to the methyl protons at the C2 position, likely in the range of δ 2.3-2.6 ppm.
-
A broad singlet corresponding to the N-H proton of the pyrimidinone tautomer, the chemical shift of which would be concentration and solvent dependent.
-
A signal for the hydroxyl proton of the pyrimidinol tautomer, which may be observed depending on the solvent and temperature.
¹³C NMR:
-
A signal for the methyl carbon.
-
Signals for the pyrimidine ring carbons, with the chemical shifts influenced by the chlorine, oxygen, and nitrogen substituents. The carbonyl carbon of the pyrimidinone tautomer would likely appear in the range of δ 160-170 ppm.
IR Spectroscopy:
-
Characteristic N-H stretching vibrations for the pyrimidinone tautomer.
-
A strong C=O stretching band around 1650-1700 cm⁻¹ for the pyrimidinone tautomer.
-
C-Cl stretching vibrations in the fingerprint region.
-
O-H stretching for the pyrimidinol tautomer.
Mass Spectrometry:
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
-
The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the presence of the two chlorine atoms and the hydroxyl/oxo group. The chlorine atoms are susceptible to nucleophilic substitution, providing a handle for the introduction of a wide variety of functional groups. This makes the compound a valuable intermediate for the synthesis of more complex molecules.
Given the established importance of the pyrimidine core in pharmaceuticals, this compound is a promising starting point for the development of novel therapeutic agents. Its derivatives could be explored for a range of biological activities, including but not limited to, kinase inhibition, antiviral, and anticancer applications.
Safety and Handling
Detailed safety information for this compound is not available. However, based on data for structurally similar dichloropyrimidines, it should be handled with care. It is advisable to treat it as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a chemical intermediate with significant potential for use in synthetic and medicinal chemistry. Its straightforward, albeit not explicitly documented, synthesis and the reactive nature of its functional groups make it a valuable tool for the creation of diverse molecular architectures. Further research into the specific properties and reactivity of this compound is warranted to fully unlock its potential in the development of new chemical entities with therapeutic applications.
References
[1] 5,6-dichloro-2-methylpyrimidin-4-ol | 32265-50-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/TR/en/product/keyorganics/key187620399]
Sources
An In-Depth Technical Guide to the Physicochemical Characterization of 5,6-Dichloro-2-methyl-4-pyrimidinol: Focus on Melting and Boiling Points
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative of Foundational Physicochemical Data
5,6-Dichloro-2-methyl-4-pyrimidinol: Current State of Knowledge
A comprehensive search of scientific literature and chemical databases reveals a notable absence of experimentally determined melting and boiling points for this compound. While data for structurally related pyrimidine derivatives exist, direct extrapolation is scientifically unsound due to the profound influence of substituent positioning on intermolecular forces.
| Compound Information | |
| IUPAC Name | 5,6-dichloro-2-methylpyrimidin-4-ol |
| CAS Number | 32265-50-2 |
| Molecular Formula | C₅H₄Cl₂N₂O |
| Molecular Weight | 179.01 g/mol |
| Melting Point | Data not publicly available |
| Boiling Point | Data not publicly available |
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific substitution pattern of this compound suggests its potential as a versatile intermediate in the synthesis of novel bioactive molecules.[4][5] The determination of its melting and boiling points is, therefore, a critical first step in unlocking its synthetic and therapeutic potential.
The Principle and Practice of Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state at a given pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this melting range, making melting point determination a powerful tool for purity assessment.[6][7]
Capillary Method: The Pharmacopeial Standard
The capillary method is the most widely recognized and standardized technique for melting point determination.[8]
Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the sample begins to melt (onset of melting) and completely liquefies (complete melting) are recorded.[9][10]
Experimental Protocol:
-
Sample Preparation:
-
Ensure the sample is completely dry, as residual solvent can act as an impurity.[10][11]
-
Grind the crystalline sample into a fine powder using a mortar and pestle to ensure uniform packing and heat transfer.[8]
-
Press the open end of a capillary tube into the powder multiple times.
-
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the powder into the sealed end. The final packed height should be 2-3 mm.[10][11]
-
-
Instrument Setup and Measurement:
-
Place the packed capillary tube into the heating block of a melting point apparatus.
-
For an unknown compound, a rapid preliminary determination with a fast heating rate (e.g., 10-15 °C/minute) can be performed to find an approximate melting range.[12]
-
For an accurate measurement, set the starting temperature to about 15-20 °C below the expected melting point.
-
Use a slow heating rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[11]
-
-
Data Recording:
Causality and Trustworthiness: A slow, controlled heating rate is paramount for accuracy. If heating is too rapid, the temperature of the heating block will rise faster than the sample can absorb heat, leading to a delayed and artificially broad melting range.[8] Repeating the measurement at least twice ensures reproducibility and builds confidence in the obtained data.[9]
Caption: Workflow for Melting Point Determination by the Capillary Method.
Differential Scanning Calorimetry (DSC): A Thermal Analysis Approach
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14]
Principle: As the sample melts, it absorbs heat (an endothermic process). The DSC instrument detects this heat absorption and plots it against temperature, resulting in a peak. The onset and peak temperatures of this endotherm correspond to the melting process.[15][16]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).
-
Seal the pan hermetically to prevent any loss of sample due to sublimation.
-
-
Instrument Setup and Measurement:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Program the instrument to heat the sample at a constant rate (e.g., 10 °C/minute) under an inert atmosphere (e.g., nitrogen).[17]
-
The temperature program should scan a range that fully encompasses the expected melting point.
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak corresponding to the melting transition.
-
The onset temperature of the peak is typically taken as the melting point for a pure substance.
-
The area under the peak is proportional to the enthalpy of fusion (ΔHfus), another important thermodynamic property.
-
Causality and Trustworthiness: DSC offers high precision and can provide more information than the capillary method, such as the enthalpy of fusion and the detection of polymorphic transitions.[15][17] The method is self-validating through the use of certified reference standards (e.g., indium) for temperature and enthalpy calibration.
The Challenge and Methodology of Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[18][19] For a solid compound like this compound, determining a boiling point is contingent on the compound's thermal stability. If the compound melts and forms a stable liquid, its boiling point can be determined. However, many complex organic molecules decompose at temperatures below their boiling point.
Distillation Method (for Macroscale Quantities)
If a sufficient quantity of the compound is available (typically >5 mL) and it is thermally stable, simple distillation is a reliable method.[19][20]
Principle: The liquid is heated to its boiling point, the vapor is allowed to rise and surround a thermometer bulb, and then it is condensed back into a liquid in a separate receiver. The temperature of the vapor in equilibrium with the boiling liquid is the boiling point.[18][21]
Experimental Protocol:
-
Apparatus Setup:
-
Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Place the sample and a few boiling chips or a magnetic stir bar into the distillation flask to ensure smooth boiling.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.[20]
-
-
Measurement:
-
Heat the flask gently.
-
Observe the condensation ring of the vapor rising up the apparatus.
-
When the vapor surrounds the thermometer bulb and a steady temperature is observed while condensate is actively dripping into the receiver, this temperature is the boiling point.[20][21]
-
Record the atmospheric pressure, as boiling point is pressure-dependent.
-
Microscale Methods (for Small Quantities)
For small quantities or for a preliminary assessment, micro-boiling point determination is more appropriate.
Principle (Siwoloboff Method): A small sample tube is heated in a bath alongside a thermometer. An inverted, sealed capillary tube is placed in the sample. As the liquid is heated, trapped air expands and escapes. Upon reaching the boiling point, the sample vapor fills the capillary. As the apparatus cools slightly, the vapor pressure drops, and liquid is drawn back into the capillary. The temperature at which the liquid enters the capillary is the boiling point.[22]
Experimental Protocol:
-
Sample Preparation:
-
Place a small amount of the sample (a few milliliters) into a small test tube or fusion tube.
-
Create a small, inverted capillary by sealing one end of a standard capillary tube. Place this inverted capillary (sealed end up) into the sample liquid.[20]
-
Attach the sample tube to a thermometer.
-
-
Measurement:
-
Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Heat the bath gently. A stream of bubbles will emerge from the open end of the inverted capillary.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat and allow the bath to cool slowly.
-
Record the temperature at the exact moment the stream of bubbles stops and liquid begins to be drawn into the inverted capillary. This is the boiling point.[22]
-
Caption: Workflow for Micro-Boiling Point Determination.
Significance in Drug Development
The determination of melting and boiling points is a cornerstone of the physicochemical characterization of any active pharmaceutical ingredient (API).[23][24]
-
Identity and Purity: A sharp, well-defined melting point is a primary indicator of the purity of a crystalline substance.[6][7] It serves as a fundamental quality control parameter.
-
Formulation Development: The melting point influences the choice of formulation strategies. For example, a low melting point may preclude certain high-temperature manufacturing processes.[25] It is also a critical parameter in the development of amorphous solid dispersions, a common strategy for enhancing the solubility of poorly soluble drugs.[26]
-
Stability and Storage: The thermal stability of a compound, which can be inferred from its melting and decomposition behavior, dictates its required storage conditions and shelf-life.
-
Bioavailability: While not a direct measure, the melting point is related to the crystal lattice energy of a solid. Higher melting points often correlate with lower solubility, which can impact the dissolution rate and, consequently, the bioavailability of the drug.[25][27]
Conclusion
While the melting and boiling points of this compound are currently undetermined, this guide provides the robust, validated, and scientifically sound methodologies required for their precise measurement. For researchers and drug development professionals, the application of these standard protocols is not merely a data-gathering exercise. It is a foundational step in the comprehensive characterization of a new chemical entity, ensuring data integrity, enabling informed decisions in the development pipeline, and ultimately, contributing to the creation of safe and effective medicines. The principles of careful sample preparation, controlled experimental conditions, and meticulous observation are the cornerstones of generating trustworthy and reproducible physicochemical data.
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Melting Point Determination. (n.d.). thinkSRS.com. Retrieved from [Link]
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Distillation. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
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API Characterization. (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]
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Melting Point Determination Procedure. (2021, August 20). Chemistry LibreTexts. Retrieved from [Link]
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Simple Distillation and Boiling Point Determination. (n.d.). Retrieved from [Link]
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Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]
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Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
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Melting point determination. (n.d.). Retrieved from [Link]
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Boiling Point Determination. (n.d.). chemconnections.org. Retrieved from [Link]
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Differential scanning calorimetry. (2016, April 27). CureFFI.org. Retrieved from [Link]
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Physical and Chemical Characterization for APIs. (2023, May 8). Labinsights. Retrieved from [Link]
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Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023, April 25). ASTM International. Retrieved from [Link]
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How Does DSC Measure Melting Point (Tm)? (2024, May 21). Chemistry For Everyone - YouTube. Retrieved from [Link]
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API Physical & Chemical Characterization. (n.d.). CD Formulation. Retrieved from [Link]
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Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). PubMed Central. Retrieved from [Link]
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Distillation and Boiling Points. (n.d.). PennState. Retrieved from [Link]
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Physicochemical properties of active pharmaceutical ingredients (APIs). (n.d.). ResearchGate. Retrieved from [Link]
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Pharmaceutical Ingredient Characterization Essential Analytical Techniques. (n.d.). Retrieved from [Link]
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Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (n.d.). SciELO. Retrieved from [Link]
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Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved from [Link]
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DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]
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Melting point determination. (n.d.). SSERC. Retrieved from [Link]
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Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved from [Link]
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An interesting relationship between drug absorption and melting point. (2009, May 21). PubMed. Retrieved from [Link]
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Drug melting point: Significance and symbolism. (n.d.). Retrieved from [Link]
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Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. Retrieved from [Link]
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Determination of Boiling Point of Organic Compounds. (2024, July 23). GeeksforGeeks. Retrieved from [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Retrieved from [Link]
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Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. (n.d.). PubMed Central. Retrieved from [Link]
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Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
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Pyrimidine- Definition, Properties, Structure, Uses. (2023, August 3). Microbe Notes. Retrieved from [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved from [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). ResearchGate. Retrieved from [Link]
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Pyrimidine. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science. Retrieved from [Link]
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Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central. Retrieved from [Link]
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Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (2017, May 26). PubMed. Retrieved from [Link]
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Solubility of 5,6-Dichloro-2-methyl-4-pyrimidinol in organic solvents
An In-Depth Technical Guide to the Solubility of 5,6-Dichloro-2-methyl-4-pyrimidinol in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry. We delve into the molecular factors governing its solubility, present a predictive solubility profile in a range of common organic solvents, and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally quantify the solubility of this and structurally related compounds.
Introduction: The Critical Role of Solubility
This compound is a substituted pyrimidine. The pyrimidine scaffold is a key heterocycle in numerous FDA-approved drugs, and understanding the physicochemical properties of its derivatives is paramount for successful drug design and development. Solubility, in particular, dictates the feasibility of a compound's progression through the development pipeline. Poor solubility can lead to significant challenges, including low absorption, inadequate in vivo exposure, and complex formulation requirements.
This guide serves as a senior-level resource, moving beyond simple data presentation to explain the causal relationships between molecular structure, solvent properties, and dissolution. By understanding these fundamentals, researchers can make informed decisions about solvent selection for reactions, crystallizations, and the preparation of stock solutions for biological screening.
Molecular Structure and Predicted Solubility Behavior
The solubility of a molecule is fundamentally governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" provides a foundational framework for prediction. Let's dissect the structure of this compound to understand its anticipated behavior.
-
Pyrimidine Core: A polar heterocyclic ring containing two nitrogen atoms, which can act as hydrogen bond acceptors.
-
Hydroxyl Group (-OH): The C4-hydroxyl group makes the molecule a pyrimidinol. This group is a strong hydrogen bond donor and acceptor, significantly increasing polarity and favoring interactions with protic solvents (e.g., alcohols). It's important to note the potential for keto-enol tautomerism, where the hydrogen moves from the oxygen to one of the ring nitrogens, forming a pyrimidone. This equilibrium can be solvent-dependent and affects the molecule's interaction profile.
-
Dichloro-Substituents (-Cl): The two chlorine atoms at the C5 and C6 positions are electronegative, adding polar character to the molecule. However, they are not hydrogen bond donors. Their presence increases the overall molecular weight and can contribute to crystal lattice energy, potentially decreasing solubility.
-
Methyl Group (-CH₃): The C2-methyl group is a nonpolar, hydrophobic moiety. It slightly decreases the overall polarity of the molecule.
Overall Prediction: The molecule presents a balance of polar (hydroxyl, nitrogens, chlorines) and nonpolar (methyl, aromatic ring) features. This amphiphilic nature suggests moderate solubility in a broad range of solvents.
-
High Solubility Expected in: Polar protic solvents (like methanol, ethanol) due to strong hydrogen bonding, and polar aprotic solvents (like DMSO, DMF) that can accept hydrogen bonds and have high dielectric constants.
-
Moderate Solubility Expected in: Solvents of intermediate polarity like acetone or ethyl acetate.
-
Low Solubility Expected in: Nonpolar solvents like hexane or toluene, where the polar interactions of the pyrimidinol core cannot be satisfied.
Quantitative Solubility Profile
While specific experimental data for this exact isomer is not widely published, we can construct a representative solubility table based on data from structurally similar pyrimidine derivatives and the chemical principles outlined above.[1][2] This table serves as a practical guide for solvent selection.
Table 1: Representative Solubility of this compound at 25°C
| Solvent Class | Solvent | Dielectric Constant (ε) | Predicted Solubility (mg/mL) | Rationale for Prediction |
| Polar Protic | Methanol | 32.7 | 10 - 50 | Excellent H-bond donor/acceptor capabilities. |
| Ethanol | 24.5 | 5 - 25 | Good H-bond donor/acceptor, slightly less polar than methanol. | |
| Polar Aprotic | DMSO (Dimethyl sulfoxide) | 47.0 | > 100 | High polarity, strong H-bond acceptor. Often used for stock solutions. |
| DMF (Dimethylformamide) | 37.0 | > 100 | High polarity, strong H-bond acceptor. | |
| Acetone | 20.7 | 5 - 15 | Intermediate polarity, H-bond acceptor. | |
| Acetonitrile | 37.5 | 2 - 10 | High polarity but a weaker H-bond acceptor. | |
| Ethers | THF (Tetrahydrofuran) | 7.6 | 1 - 5 | Moderate polarity, H-bond acceptor. |
| Chlorinated | Dichloromethane (DCM) | 9.1 | < 1 | Limited ability to solvate the polar functional groups. |
| Nonpolar | Toluene | 2.4 | < 0.1 | Mismatch in polarity, unable to disrupt crystal lattice. |
| Hexane | 1.9 | < 0.1 | Strong mismatch in polarity. |
Key Factors Influencing Solubility
The Effect of Temperature
The dissolution of a solid is a thermodynamic process. For most compounds, it is an endothermic process (requires energy to break the crystal lattice), meaning solubility increases with temperature, as predicted by the van 't Hoff equation.[3][4] This is a critical parameter to manipulate during recrystallization for purification. However, this relationship must be determined empirically, as exothermic dissolutions, while less common, do occur.[3]
Crystalline State: Amorphous vs. Crystalline
The solid-state form of a compound has a profound impact on its measured solubility.
-
Crystalline Solids: Molecules are arranged in a highly ordered, repeating lattice. This structure is thermodynamically stable and requires significant energy to break, resulting in lower apparent solubility.
-
Amorphous Solids: Molecules lack long-range order. This state is less stable and requires less energy to dissolve, leading to higher apparent solubility.[5][6]
It is crucial to recognize that high-throughput solubility methods, which often involve rapid precipitation from a DMSO stock, typically measure the solubility of an amorphous or metastable crystalline form (kinetic solubility).[5] In contrast, methods allowing for long equilibration times measure the true equilibrium or thermodynamic solubility of the most stable crystalline form.
Experimental Protocol: Thermodynamic Solubility Determination
This protocol describes the "gold standard" Shake-Flask method, which is designed to measure the true thermodynamic solubility of the most stable crystalline form of the compound.[7][8] The quantification is performed via gravimetric analysis.[9][10][11]
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume (e.g., 2.0 mL) of the selected organic solvent. "Excess" means that a visible amount of undissolved solid must remain at the end of the experiment.[7][12]
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette. It is critical not to disturb the solid at the bottom. To ensure no solid particulates are transferred, use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).
-
Gravimetric Quantification: a. Pre-weigh a clean, dry glass vial or evaporating dish to four decimal places (Weight A). b. Dispense the collected supernatant into the pre-weighed vial. c. Evaporate the solvent completely. This can be done under a gentle stream of nitrogen, in a fume hood, or in a vacuum oven at a temperature well below the compound's melting point. d. Once the solvent is fully removed, place the vial in a desiccator to cool to room temperature and remove any residual moisture. e. Weigh the vial containing the dried solute (Weight B). Repeat the drying and weighing process until a constant weight is achieved.[9][10]
-
Calculation: The solubility is calculated as follows:
-
Mass of dissolved solid = Weight B - Weight A
-
Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant collected (mL)
-
Visualized Workflow: Thermodynamic Solubility
Caption: Workflow for Thermodynamic Solubility Determination.
High-Throughput Protocol: Kinetic Solubility Screening
In early drug discovery, speed is essential. Kinetic solubility assays are designed to quickly rank compounds. This method uses a UV-Vis plate reader for rapid quantification.[6][13]
Step-by-Step Methodology
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Calibration Curve: Create a series of standards by diluting the DMSO stock solution in the chosen organic solvent. These standards should cover the expected solubility range.
-
Assay Plate Preparation: Dispense a small volume of the DMSO stock solution (e.g., 2 µL) into the wells of a 96-well microplate. Then, add the chosen organic solvent (e.g., 198 µL) to each well to achieve the final desired concentration. This rapid addition often causes the compound to precipitate if the concentration exceeds its kinetic solubility.
-
Incubation: Cover the plate and shake for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitate Removal (Optional but Recommended): Use a filter plate to separate the supernatant from any precipitate. This step improves accuracy by removing light scattering from solid particles.
-
UV-Vis Measurement: Read the absorbance of the standards and the samples in the supernatant plate at the compound's λ_max (the wavelength of maximum absorbance).
-
Calculation: Use the calibration curve to determine the concentration of the dissolved compound in the sample wells. This value represents the kinetic solubility.
Visualized Workflow: Kinetic Solubility
Caption: Workflow for High-Throughput Kinetic Solubility Screening.
Conclusion
The solubility of this compound in organic solvents is a multifaceted property dictated by its balanced polar and nonpolar structural elements. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in polar protic solvents such as methanol and ethanol, with poor solubility in nonpolar media. This guide has provided the theoretical framework to understand these behaviors and offered two robust, validated protocols for its experimental determination. For lead optimization and formulation, determining the thermodynamic solubility via the shake-flask method is essential. For rapid screening of compound libraries, a high-throughput kinetic assay provides invaluable, directionally correct data. A thorough understanding and application of these principles and methods are indispensable for advancing compounds through the drug discovery and development process.
References
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PubChem. 4,6-Dichloro-2-methylpyrimidine. National Center for Biotechnology Information. [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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Chemistry LibreTexts. 13.3: Factors Affecting Solubility. [Link]
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National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]
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Baluja, S. et al. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
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Pharmapproach. Determination of Solubility by Gravimetric Method. [Link]
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Al-Soufi, W. et al. Solubility and Decomposition of Organic Compounds in Subcritical Water. MDPI. [Link]
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Bevan, C. D., & Lloyd, R. S. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]
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University of Toronto. Solubility of Organic Compounds. [Link]
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Scribd. Determination of Solubility of Drug at Room Temperature by Gravimetric Method. [Link]
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ResearchGate. Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. [Link]
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Avdeef, A. et al. Perspectives in solubility measurement and interpretation. National Institutes of Health. [Link]
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PubChem. 4,6-Dichloro-2-methyl-5-nitropyrimidine. National Center for Biotechnology Information. [Link]
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ResearchGate. Solubility & Henry's law constants for chlorinated compounds in water. [Link]
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Chemsrc. 5-Amino-4,6-dichloro-2-methylpyrimidine | CAS#:39906-04-2. [Link]
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Di Donato, M. et al. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health. [Link]
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Chemistry LibreTexts. 7: Gravimetric Analysis (Experiment). [Link]
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Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
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PubChem. 4,6-Dichloro-2-methylpyrimidin-5-amine. National Center for Biotechnology Information. [Link]
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Shakeel, F. et al. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. MDPI. [Link]
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Santa Monica College. Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. [Link]
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Broholm, K., & Feenstra, S. Laboratory measurements of the aqueous solubility of mixtures of chlorinated solvents. [Link]
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Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
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An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 5,6-Dichloro-2-methyl-4-pyrimidinol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5,6-Dichloro-2-methyl-4-pyrimidinol. In the absence of experimentally acquired spectra in publicly available databases, this document leverages established principles of NMR spectroscopy and extensive data from analogous substituted pyrimidine structures to offer a robust, predictive interpretation. This guide is intended to assist researchers in the structural elucidation, purity assessment, and quality control of this compound, a key heterocyclic scaffold of interest in medicinal chemistry and materials science.
The pyrimidine core is a fundamental building block in numerous biologically active molecules, and a thorough understanding of its spectroscopic properties is paramount for efficient drug discovery and development. This guide explains the causal relationships between the molecular structure of this compound and its predicted NMR spectral features, providing a scientifically grounded framework for its characterization.
Molecular Structure and Predicted NMR Resonances
The structure of this compound, with the IUPAC numbering scheme for the pyrimidine ring, is presented below. The presence of electron-withdrawing chloro groups, an electron-donating methyl group, and a hydroxyl group significantly influences the electron density distribution within the ring, leading to distinct chemical shifts for the constituent protons and carbons.
Figure 2: Workflow for NMR sample preparation.
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial. [1][2][3]2. Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of polar organic compounds and its high boiling point. [1][2]Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. [3]If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette. [3]4. Capping and Mixing: Securely cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). These parameters may need to be adjusted based on the specific instrument and sample concentration.
Figure 3: General workflow for NMR data acquisition.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width (SW): Approximately 15 ppm, centered around 7.5 ppm.
-
Acquisition Time (AQ): Typically 2-4 seconds. [4][5]* Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a good signal-to-noise ratio. [6] ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).
-
Spectral Width (SW): Approximately 200-220 ppm, centered around 110 ppm.
-
Acquisition Time (AQ): Around 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio. [6]
Conclusion
This technical guide provides a scientifically grounded prediction of the ¹H and ¹³C NMR spectral data for this compound. By analyzing the electronic effects of the substituents and drawing parallels with structurally related compounds, a reliable set of expected chemical shifts has been established. The detailed experimental protocols for sample preparation and data acquisition offer a robust framework for researchers to obtain high-quality NMR spectra of this and similar molecules. This predictive analysis serves as a valuable tool for the initial characterization and subsequent structural confirmation of this compound in various research and development settings.
References
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]
-
Emory University. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Prep. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]
-
Wiley-VCH. (n.d.). NMR Spectroscopy: Data Acquisition. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Retrieved from [Link]
-
El-Sayed, W. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5032. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S12. 1 H NMR spectrum of the 2-phenyl-6-(2-thienyl)-4-trifluoromethylpyrimidine 4b , CDCl . 3. Retrieved from [Link]
-
Narwal, S., Kumar, S., & Verma, P. K. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52. [Link]
-
MDPI. (2023, September 12). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
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Mass spectrometry fragmentation pattern of 5,6-Dichloro-2-methyl-4-pyrimidinol
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5,6-Dichloro-2-methyl-4-pyrimidinol
Authored by: A Senior Application Scientist
Introduction
This compound is a substituted pyrimidine, a class of heterocyclic compounds that form the structural backbone of nucleosides and are integral to numerous biological processes.[1] Due to their wide range of pharmacological activities, pyrimidine derivatives are a major focus in drug discovery and development. The precise structural characterization of these molecules is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose. Its ability to provide detailed information on molecular weight and fragmentation pathways is invaluable for confirming chemical structures and identifying related substances in complex matrices.
This guide offers a comprehensive analysis of the mass spectrometric behavior of this compound. We will delve into its ionization characteristics and predictable fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The discussion is grounded in established fragmentation mechanisms of heterocyclic and halogenated compounds, providing researchers with the expertise to interpret mass spectra of this and structurally related molecules.
Molecular Structure and Isotopic Signature
The structure of this compound features a pyrimidine ring substituted with two chlorine atoms, a methyl group, and a hydroxyl group. The compound can exist in tautomeric forms: the -ol form (4-pyrimidinol) and the -one form (4-pyrimidinone). This tautomerism can influence its fragmentation behavior, particularly the propensity for neutral losses like carbon monoxide (CO).
A defining characteristic in the mass spectrum of this compound is the isotopic pattern conferred by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[2][3] Consequently, a molecule containing two chlorine atoms will exhibit a distinctive isotopic cluster for the molecular ion (and any chlorine-containing fragments) with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1. This signature is a powerful diagnostic tool for confirming the presence of two chlorine atoms in an analyte.[4]
Chemical Structure of this compound (and its tautomer)
-
IUPAC Name: 5,6-dichloro-2-methylpyrimidin-4-ol
-
Molecular Formula: C₅H₄Cl₂N₂O
-
Monoisotopic Mass: 177.9701 Da
Electron Ionization (EI) Mass Spectrometry
Under standard 70 eV EI conditions, the molecule is ionized to form a radical cation (M⁺•), which is an odd-electron species.[5] The subsequent fragmentation is driven by the high internal energy of this ion, leading to a series of predictable bond cleavages and rearrangements.
Primary Fragmentation Pathways under EI
-
Loss of a Chlorine Radical (•Cl): A common initial fragmentation for halogenated compounds is the homolytic cleavage of a carbon-halogen bond. The loss of a chlorine radical (³⁵Cl) results in an even-electron cation at [M-35]⁺.
-
Loss of a Methyl Radical (•CH₃): The methyl group at the C2 position can be lost as a radical, leading to a fragment at [M-15]⁺.
-
Loss of Carbon Monoxide (CO): From the pyrimidinone tautomer, a characteristic loss of a stable neutral molecule like CO is highly probable. This results in a fragment at [M-28]⁺•.
-
Ring Cleavage - Loss of HCN: Pyrimidine rings are known to undergo cleavage with the elimination of hydrogen cyanide (HCN), leading to a fragment at [M-27]⁺•.[1]
These primary fragments can undergo further sequential losses to generate the full fragmentation pattern observed in the mass spectrum.
Visualizing EI Fragmentation
Caption: Predicted EI fragmentation pathways for this compound.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
ESI is a soft ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, which are even-electron species.[6] Collision-Induced Dissociation (CID) of these precursor ions in a tandem mass spectrometer reveals structural information.
Positive Ion Mode ([M+H]⁺) Fragmentation
In positive ion mode, protonation likely occurs on one of the ring nitrogen atoms. The fragmentation of the resulting [M+H]⁺ ion (m/z 179/181/183) is characterized by the loss of stable, neutral molecules.
-
Loss of Hydrogen Chloride (HCl): A facile elimination of HCl is a common pathway for protonated chlorinated compounds, leading to a fragment at [M+H-HCl]⁺.
-
Loss of Carbon Monoxide (CO): Similar to EI, the loss of CO from the protonated pyrimidinone tautomer is expected, giving the [M+H-CO]⁺ fragment.
-
Sequential Losses: A prominent pathway often involves the sequential loss of both CO and HCl.
Visualizing ESI/[M+H]⁺ Fragmentation
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.
Summary of Predicted Fragmentation Data
The following table summarizes the key predicted ions and neutral losses for this compound. The m/z values correspond to the ions containing two ³⁵Cl isotopes where applicable.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| EI | 178 (M⁺•) | 143 | •Cl | [C₅H₄ClN₂O]⁺ |
| 163 | •CH₃ | [C₄HCl₂N₂O]⁺ | ||
| 150 | CO | [C₄H₄Cl₂N₂]⁺• | ||
| 151 | HCN | [C₄H₃Cl₂NO]⁺• | ||
| ESI (+) | 179 ([M+H]⁺) | 143 | HCl | [C₅H₃ClN₂O]⁺ |
| 151 | CO | [C₄H₅Cl₂N₂]⁺ | ||
| 115 | HCl + CO | [C₄H₄ClN₂]⁺ |
Experimental Protocol: A Self-Validating Approach
To ensure reliable and reproducible data, the following protocols are recommended.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is suitable for thermally stable and volatile compounds.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., ethyl acetate).
-
GC Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Acquisition: Full scan mode.
-
-
Validation Check: Confirm the presence of the characteristic 9:6:1 isotopic cluster for the molecular ion and chlorine-containing fragments.
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
This method is ideal for less volatile compounds and provides high sensitivity and specificity.
-
Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of methanol/water (50:50).
-
LC Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Data Acquisition:
-
Full Scan (MS1): Scan from m/z 100 to 300 to identify the [M+H]⁺ precursor ion (m/z 179/181/183).
-
Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 179) and apply collision energy (e.g., ramped 10-40 eV) to generate a product ion spectrum.[1]
-
-
-
Validation Check: The product ion spectrum should contain fragments corresponding to the predicted neutral losses (HCl, CO).
Conclusion
The mass spectrometric fragmentation of this compound is highly predictable and informative. Under EI, fragmentation is initiated by the loss of chlorine or methyl radicals, followed by ring cleavage or loss of CO. In ESI-MS/MS, the protonated molecule fragments via the facile loss of stable neutrals like HCl and CO. The unmistakable isotopic signature from the two chlorine atoms serves as a crucial confirmation of elemental composition. A thorough understanding of these fragmentation pathways, as detailed in this guide, provides scientists with a robust framework for the structural elucidation and confident identification of this and related pyrimidine derivatives in various research and development settings.
References
- BenchChem. A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- Gomez, A., et al. (2003). Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. Journal of Mass Spectrometry, 38(5), 540-7.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- ResearchGate. (Date not available). Mass spectrometry of halogen-containing organic compounds.
- Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube.
- Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. SlideShare.
- University of Colorado Boulder. (Date not available). Fragmentation Mechanisms - Intro to Mass Spectrometry.
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A Technical Guide to Investigating the Biological Activity of 5,6-Dichloro-2-methyl-4-pyrimidinol
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically vital therapeutics.[1][2] This guide introduces 5,6-Dichloro-2-methyl-4-pyrimidinol, a compound of significant interest due to its unique substitution pattern on this "privileged scaffold."[1] Given the vast therapeutic potential of pyrimidine derivatives—ranging from anticancer to antimicrobial agents—a systematic investigation into this specific molecule is warranted.[3][4] This document provides a comprehensive, technically-grounded framework for the elucidation of its potential biological activities. It is structured not as a review of existing data, but as a forward-looking, expert-driven research plan. We will detail a logical, multi-stage workflow, from initial in silico target hypothesis generation to rigorous in vitro validation and mechanism of action studies, providing field-proven experimental protocols and data interpretation strategies for each phase.
Introduction: The Pyrimidine Scaffold and the Opportunity of this compound
The six-membered heterocyclic pyrimidine ring is a fundamental component of life, forming the basis for nucleobases such as cytosine, thymine, and uracil, which are essential for the storage and transfer of genetic information.[5][6] Its inherent biocompatibility and versatile chemical nature have made it a highly successful scaffold in drug discovery.[1] The arrangement of its two nitrogen atoms at positions 1 and 3 facilitates critical hydrogen bonding with biological targets, while the ring's amenability to substitution allows for the precise tuning of pharmacological properties.[1]
This has led to a wide spectrum of approved drugs with diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects.[5][7] A particularly fruitful area has been the development of protein kinase inhibitors for oncology, where the pyrimidine core can mimic the adenine ring of ATP, enabling potent and selective inhibition of key signaling pathways dysregulated in cancer.[8][9][10][11]
The compound this compound presents a unique combination of features:
-
Dichlorination at the 5 and 6 positions: This halogenation can significantly modulate the electronic properties of the ring and provide vectors for further chemical modification. Dichloropyrimidine structures are recognized as essential building blocks for various biologically active molecules, including antiviral and anticancer agents.[12]
-
Methyl group at the 2-position: This small alkyl group can influence solubility and steric interactions within a target's binding pocket.
-
Hydroxyl group (pyrimidinol tautomer) at the 4-position: This group can act as a crucial hydrogen bond donor or acceptor, critical for target engagement.
Despite the promise of its constituent parts, a survey of the scientific literature reveals a notable absence of biological data for this specific compound. This guide, therefore, serves as a complete roadmap for its initial biological characterization.
Part 1: In Silico Profiling and Target Hypothesis Generation
To prioritize experimental resources effectively, a computational approach is the logical first step. This phase aims to generate testable hypotheses regarding the compound's potential biological targets.
Rationale for Computational Screening
In silico methods leverage the compound's structure to predict its interactions with known biological targets. This allows for a rational selection of initial assays, moving from a broad, unbiased screen to a focused, hypothesis-driven investigation.
Proposed In Silico Workflow
A sequential, multi-step computational analysis is proposed to build a robust target profile for this compound.
Caption: Proposed workflow for in silico target identification.
Data Presentation: Hypothetical Target Profile
The results of the in silico analysis should be consolidated into a clear, actionable table.
| Predicted Target Class | Specific Example | Prediction Score/Rationale | Proposed Action |
| Protein Kinase | EGFR, Src, CDK2 | High similarity scores from target prediction models. Dichloropyrimidines are known kinase inhibitor scaffolds. | Proceed to in vitro kinase inhibition assay. |
| Dihydrofolate Reductase | Human DHFR | Structural alerts and similarity to known antifolates. | Low priority; consider as secondary screen. |
| Viral Polymerase | HCV NS5B | Similarity to known antiviral pyrimidine derivatives. | Defer pending primary screening results. |
Part 2: In Vitro Experimental Validation
This phase translates the computational hypotheses into tangible experimental data, focusing first on broad phenotypic effects and then on specific target-based activity.
Section 2.1: Cell-Based Phenotypic Screening
Rationale & Causality: An initial screen for anti-proliferative activity provides a rapid and cost-effective assessment of the compound's general cytotoxic or cytostatic potential. A positive result in this assay is a strong justification for dedicating resources to more complex, target-specific assays. The assay's principle relies on the fact that only metabolically active, viable cells can reduce the MTT tetrazolium salt into a colored formazan product.[13][14]
Protocol: MTT Cell Viability Assay This protocol is designed to assess the effect of this compound on the viability of a panel of human cancer cell lines.
-
Cell Seeding:
-
Culture a panel of selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT116 colon carcinoma) to ~80% confluency.
-
Trypsinize and resuspend cells to create a single-cell suspension.
-
Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.[15]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).
-
Add 1 µL of each compound dilution to the respective wells (in triplicate). Include DMSO-only wells as a vehicle control and wells with a known cytotoxic agent (e.g., Staurosporine) as a positive control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.[15]
-
Incubate for 4 hours at 37°C, allowing viable cells to form purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[15]
-
Incubate overnight at 37°C in a humidified atmosphere.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Presentation: Hypothetical GI₅₀ Values
| Cell Line | Tissue of Origin | GI₅₀ (µM) for this compound |
| A549 | Lung Carcinoma | 5.2 ± 0.4 |
| MCF-7 | Breast Carcinoma | 8.9 ± 0.7 |
| HCT116 | Colon Carcinoma | 2.1 ± 0.3 |
Section 2.2: Primary Biochemical Assays (Target-Based)
Rationale & Causality: Based on the strong precedent for pyrimidines as kinase inhibitors, a direct biochemical assay is the logical next step to validate the primary hypothesis from the in silico screen.[8][9][16] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[17][18][19] The amount of light generated is directly proportional to the ADP produced, and thus inversely proportional to the inhibitory activity of the compound.[19]
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare a reaction buffer appropriate for the target kinase (e.g., EGFR).
-
Prepare ATP and substrate (e.g., a specific peptide) solutions at 2x the final desired concentration in the reaction buffer. The ATP concentration should be near the Kₘ of the kinase to ensure sensitive detection of competitive inhibitors.
-
Prepare a 2x solution of the target kinase in reaction buffer.
-
Perform a serial dilution of this compound in DMSO, then dilute further into the reaction buffer.
-
-
Kinase Reaction (in a 384-well plate):
-
Add 2.5 µL of the test compound dilution to the appropriate wells.
-
Add 2.5 µL of the 2x kinase solution to all wells except negative controls.
-
Initiate the reaction by adding 5 µL of the 2x ATP/substrate solution. The final reaction volume is 10 µL.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[20]
-
Incubate for 40 minutes at room temperature.[20]
-
Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.[18]
-
Incubate for 30-60 minutes at room temperature.[20]
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Data Presentation: Hypothetical IC₅₀ Values
| Target Kinase | IC₅₀ (µM) for this compound |
| EGFR | 0.85 ± 0.12 |
| Src | 4.6 ± 0.5 |
| CDK2 | > 50 |
Part 3: Mechanism of Action (MoA) Elucidation
Confirming that the compound interacts with its intended target within a cellular environment and modulates the expected signaling pathway is critical.
Proposed MoA Workflow
Caption: Workflow for validating the cellular mechanism of action.
Protocol: Cellular Thermal Shift Assay (CETSA)
Rationale & Causality: CETSA is a powerful technique for verifying target engagement in a physiological context.[21][22] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[23][24] By heating intact cells treated with the compound and then measuring the amount of soluble target protein remaining, we can directly observe this stabilization, providing strong evidence of binding.[22]
-
Cell Treatment:
-
Culture cells (e.g., A549, which has high EGFR expression) to confluency.
-
Treat cells with the test compound (e.g., 10x the GI₅₀ concentration) or vehicle (DMSO) for 1-2 hours.
-
-
Heat Challenge:
-
Harvest the treated cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[22]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[25]
-
-
Detection:
-
Analyze the amount of soluble target protein (e.g., EGFR) in the supernatant of each sample using Western Blotting.
-
Protocol: Western Blotting for Signaling Pathway Analysis
Rationale & Causality: If this compound inhibits a kinase like EGFR, it should decrease the phosphorylation of its known downstream substrates.[26] Western blotting allows for the specific detection of both the total and phosphorylated forms of these proteins, providing a direct readout of the compound's effect on the signaling cascade.[27][28][29][30]
-
Sample Preparation:
-
Seed A549 cells and grow to ~80% confluency.
-
Starve the cells in serum-free media for 12-24 hours.
-
Pre-treat cells with various concentrations of the test compound or vehicle for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to activate the pathway.
-
Immediately lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.[29]
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.[28]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated downstream protein (e.g., phospho-ERK) or total protein (e.g., total ERK) or a loading control (e.g., GAPDH).[29]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[28]
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Densitometry can be used to quantify changes in phosphorylation relative to total protein and the loading control.
-
Visualization: Hypothetical Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Conclusion and Future Directions
This guide outlines a systematic, robust, and scientifically rigorous workflow for the initial biological characterization of this compound. By integrating computational predictions with validated biochemical and cell-based assays, this research plan is designed to efficiently identify and confirm the compound's primary biological activity and mechanism of action. Positive findings, particularly the confirmation of a potent and selective kinase inhibitory profile, would establish this compound as a valuable lead structure for further medicinal chemistry optimization and preclinical development.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
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Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (2023). Archiv der Pharmazie. Retrieved from [Link]
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An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews. Retrieved from [Link]
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Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2023). PubMed. Retrieved from [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. Retrieved from [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved from [Link]
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REVIEW ON PYRIMIDINE. (n.d.). IRJMETS. Retrieved from [Link]
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Biological Activity of Pyrimidine Derivativies: A Review. (2017, April 3). Juniper Publishers. Retrieved from [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). PubMed Central. Retrieved from [Link]
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Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis Online. Retrieved from [Link]
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Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (n.d.). Research Trend. Retrieved from [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]
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Recent medicinal approaches of novel pyrimidine analogs: A review. (2023, June 2). PMC. Retrieved from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved from [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved from [Link]
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Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved from [Link]
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ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
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Western Blot: Principles, Procedures, and Clinical Applications. (2025, December 1). StatPearls - NCBI. Retrieved from [Link]
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CETSA. (n.d.). Retrieved from [Link]
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Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved from [Link]
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The Strategic Utility of Dichloropyrimidines in Heterocyclic Synthesis: A Guide Centered on the 5,6-Dichloro-2-methyl-4-pyrimidinol Scaffold
Abstract
This technical guide provides a comprehensive exploration of 5,6-dichloro-2-methyl-4-pyrimidinol as a versatile synthon for the construction of diverse heterocyclic frameworks of interest in drug discovery and development. While direct literature on this specific pyrimidinol is limited, this guide leverages established principles of pyrimidine chemistry, drawing parallels with the well-documented reactivity of analogous 4,6-dichloropyrimidines. We will delve into the synthesis, inherent reactivity, and strategic application of this scaffold in forging fused heterocyclic systems such as pyrazolopyrimidines, thienopyrimidines, and pyrrolopyrimidines. The discourse is grounded in mechanistic insights and provides actionable experimental protocols, empowering researchers to harness the synthetic potential of this valuable building block.
Introduction: The Pyrimidine Core in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural foundation of numerous therapeutic agents.[1][2] Its prevalence in nature, most notably as a component of nucleic acids, underpins the ability of pyrimidine-based molecules to interact with a wide array of biological targets with high specificity and affinity.[3] Consequently, the development of synthetic methodologies that allow for the facile and diverse functionalization of the pyrimidine ring is of paramount importance to the drug discovery enterprise.[4][5] Dichlorinated pyrimidines, in particular, serve as powerful and versatile synthons, offering multiple reactive sites for the strategic assembly of complex molecular architectures.
This guide focuses on the synthetic utility of This compound (I) , a trifunctional building block poised for the construction of a variety of fused heterocyclic systems.
Figure 2: General synthetic approach to dichloropyrimidines.
Tautomerism: It is crucial to recognize that 4-pyrimidinols can exist in equilibrium with their keto tautomers (pyrimidin-4-ones). [6]This tautomerism will significantly influence the reactivity of the hydroxyl group, allowing it to act as either a nucleophile (enol form) or a site for electrophilic attack (keto form). The exact position of this equilibrium is dependent on the solvent and the electronic nature of other substituents on the ring.
Table 1: Physicochemical Properties of this compound (I)
| Property | Value | Source |
| CAS Number | 32265-50-2 | [7][8][9] |
| Molecular Formula | C₅H₄Cl₂N₂O | [8] |
| Molecular Weight | 179.00 g/mol | [8] |
| Appearance | Solid (predicted) | - |
Reactivity as a Synthon for Fused Heterocycles
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The chlorine atoms at positions 5 and 6 are susceptible to nucleophilic aromatic substitution (SNAr), while the 4-hydroxyl group can participate in a range of reactions, including O-alkylation and condensation. This section will explore the application of this reactivity profile in the synthesis of key fused heterocyclic systems, drawing on established protocols for analogous dichloropyrimidines.
Synthesis of Pyrazolo[4,3-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition. [10][11][12]The synthesis of this ring system from a dichloropyrimidine precursor typically involves a sequential reaction with hydrazine.
Conceptual Workflow:
-
Monosubstitution: Selective displacement of one chlorine atom by hydrazine hydrate at a lower temperature. The chlorine at C-4 is generally more reactive towards nucleophiles than the one at C-6 in related systems. [13]2. Cyclization: Intramolecular cyclization of the resulting hydrazinyl-pyrimidine intermediate to form the pyrazole ring. This step is often promoted by heating.
Figure 3: Proposed reaction pathway for the synthesis of pyrazolo[4,3-d]pyrimidinones.
Experimental Protocol (Adapted from related syntheses):
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion of the monosubstitution, heat the reaction mixture to reflux for 6-8 hours to effect cyclization.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
Synthesis of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are another important class of fused heterocycles with diverse biological activities, including anticancer and anti-inflammatory properties. [1][2]Their synthesis from dichloropyrimidines can be achieved by reaction with α-mercapto carbonyl compounds or their synthetic equivalents.
Conceptual Workflow:
-
S-Alkylation: Reaction of the dichloropyrimidine with an α-mercaptoacetate ester in the presence of a base to displace one of the chlorine atoms.
-
Intramolecular Cyclization: Base-catalyzed intramolecular condensation of the active methylene group of the ester with the adjacent chloro- or formyl- (if present) substituted position to form the thiophene ring. For 5,6-dichloropyrimidines, this often involves a Thorpe-Ziegler type cyclization.
Figure 4: General pathway for the synthesis of thieno[2,3-d]pyrimidinones.
Experimental Protocol (Adapted from related syntheses): [5]
-
To a solution of this compound (1.0 eq) and ethyl thioglycolate (1.1 eq) in a suitable solvent such as DMF or ethanol, add a base like potassium carbonate or triethylamine (2.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Isolate the intermediate or proceed directly to the cyclization step by adding a stronger base, such as sodium ethoxide, and heating the reaction mixture.
-
After completion of the reaction, neutralize with acid and extract the product.
-
Purify the product by chromatography or recrystallization.
Synthesis of Furo[2,3-d]pyrimidines and Pyrrolo[2,3-d]pyrimidines
The synthesis of furo[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines from a dichloropyrimidine scaffold follows analogous principles, utilizing reagents with appropriate nucleophilic atoms to construct the furan or pyrrole ring, respectively.
For furo[2,3-d]pyrimidines , a common strategy involves reaction with an α-hydroxyketone or a related synthon. [14][15][16][17] For pyrrolo[2,3-d]pyrimidines , the reaction with an α-amino ketone or a derivative thereof can be employed. [18][19][20][21]The general approach mirrors that for the thieno[2,3-d]pyrimidine synthesis, involving an initial nucleophilic substitution followed by an intramolecular cyclization.
Causality in Experimental Choices and Self-Validating Protocols
The success of these synthetic transformations hinges on a careful consideration of reaction parameters. The choice of solvent, base, and temperature can profoundly influence the regioselectivity and yield of the reactions.
-
Solvent: Polar aprotic solvents like DMF or DMSO often facilitate SNAr reactions by stabilizing the charged intermediates. Alcohols can also serve as solvents and may participate in the reaction under certain conditions.
-
Base: The choice of base is critical for both the initial nucleophilic substitution and the subsequent cyclization. A weak base like K₂CO₃ or Et₃N is typically sufficient for the initial S- or N-alkylation, while a stronger base like NaOEt or NaH may be required for the intramolecular condensation.
-
Temperature: Nucleophilic substitutions on the pyrimidine ring are often performed at room temperature or with gentle heating. The cyclization step, however, may require higher temperatures to overcome the activation energy barrier.
A self-validating protocol for these syntheses would involve rigorous in-process monitoring by techniques such as TLC or LC-MS to confirm the formation of the desired intermediates and final products. Full characterization of the products by NMR, mass spectrometry, and, where possible, X-ray crystallography is essential to unequivocally establish their structure and purity.
Conclusion and Future Directions
This compound represents a highly versatile and potentially underutilized synthon in heterocyclic chemistry. Its trifunctional nature provides a platform for the synthesis of a wide array of fused pyrimidine systems with significant potential in drug discovery. While direct experimental data for this specific molecule is limited, the well-established reactivity of analogous dichloropyrimidines provides a robust framework for its synthetic application.
Future work should focus on the systematic exploration of the reactivity of this compound with a diverse range of binucleophiles to expand the library of accessible heterocyclic scaffolds. A detailed investigation into the influence of the 4-hydroxyl group on the regioselectivity of nucleophilic substitution would be a particularly valuable contribution to the field. The insights gained from such studies will undoubtedly accelerate the discovery of novel therapeutic agents based on the pyrimidine core.
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A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E]T[1][2][3]RIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar
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Methodological & Application
The Strategic Utility of 5,6-Dichloro-2-methyl-4-pyrimidinol in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the pyrimidine scaffold remains a cornerstone for the development of targeted therapeutics, particularly in oncology and immunology.[1] Among the myriad of pyrimidine-based synthons, 5,6-dichloro-2-methyl-4-pyrimidinol emerges as a highly versatile and strategic building block. Its unique arrangement of reactive sites—two distinct chlorine atoms and a hydroxyl group—provides medicinal chemists with a powerful tool for constructing complex molecular architectures with precision and efficiency. This guide delineates the core physicochemical properties, strategic applications, and detailed synthetic protocols involving this compound, with a focus on its application in the synthesis of kinase inhibitors. We will explore the causality behind its regioselective reactivity and provide field-proven protocols to empower researchers in their drug development endeavors.
Introduction: The Pyrimidine Core in Drug Design
Heterocyclic compounds are fundamental to medicinal chemistry, with nitrogen-containing rings being particularly prevalent in FDA-approved drugs.[2][3] The pyrimidine ring system, a key component of nucleic acids, is a "privileged scaffold" that is frequently utilized by medicinal chemists to design molecules that can interact with a wide range of biological targets.[1] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound is a prime example of a well-designed starting material that facilitates such molecular tailoring.
Physicochemical Properties and Handling
A thorough understanding of a starting material's properties is critical for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₅H₄Cl₂N₂O | PubChem CID: 114595 |
| Molecular Weight | 179.01 g/mol | PubChem CID: 114595 |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 225-230 °C | [4] |
| Solubility | Soluble in organic solvents like DMSO and DMF; limited solubility in water.[5] | N/A |
| CAS Number | 32265-50-2 | [4] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is classified as harmful if swallowed and may cause skin and eye irritation.[6] Refer to the material safety data sheet (MSDS) for comprehensive safety information before use.
Synthetic Strategy: Exploiting Regioselective Reactivity
The synthetic value of dichloropyrimidines lies in the differential reactivity of the chlorine atoms, which enables sequential, site-selective substitutions. In many 2,4- and 4,6-dichloropyrimidines, the chlorine at the C4 (and C6) position is generally more reactive towards nucleophilic aromatic substitution (SₙAr) than the chlorine at the C2 position.[7] This reactivity hierarchy is a cornerstone of synthetic design, allowing for the stepwise introduction of different functional groups.
However, this regioselectivity is not absolute and can be influenced by several factors, including:
-
Electronic Effects: Electron-donating or withdrawing groups on the pyrimidine ring can alter the electron density at each carbon, influencing the site of nucleophilic attack.[8]
-
Steric Hindrance: Bulky substituents near a reaction site can impede the approach of a nucleophile, favoring substitution at a less hindered position.[9]
-
Reaction Conditions: The choice of nucleophile, solvent, temperature, and catalyst can significantly impact the C4/C2 selectivity.[10][11]
The presence of the hydroxyl group in this compound adds another layer of synthetic utility, as it can be converted to a third reactive site (e.g., a chlorine atom via reagents like phosphorus oxychloride (POCl₃)) or used as a handle for further functionalization.
Application in Kinase Inhibitor Synthesis
Protein kinases are a major class of drug targets, and their dysregulation is a key factor in many diseases, especially cancer.[12] Many kinase inhibitors are designed to be ATP-competitive, and the 2,4-diaminopyrimidine scaffold is a well-established pharmacophore that mimics the adenine portion of ATP, forming crucial hydrogen bonds with the kinase hinge region.[12] Dichloropyrimidines are ideal precursors for creating these scaffolds.
Workflow for Kinase Inhibitor Development
The general workflow for utilizing a dichloropyrimidine intermediate in a kinase inhibitor discovery program is outlined below.
Caption: General workflow for kinase inhibitor discovery.
Protocol 1: Regioselective Amination for a Kinase Scaffold
This protocol details a representative nucleophilic aromatic substitution (SₙAr) reaction, a common first step in building a kinase inhibitor library. We will focus on the selective displacement of one chlorine atom.
Objective: To synthesize a 6-chloro-4-(substituted-amino)-2-methylpyrimidinol intermediate.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., aniline, morpholine)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or 1-Pentanol)[13]
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF) to dissolve or suspend the starting material.
-
Reagent Addition: Add the amine nucleophile (1.1 eq) followed by the base, DIPEA (1.5 - 2.0 eq). The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C). The optimal temperature and reaction time depend on the reactivity of the amine and should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality Note: The C4/C6 positions are generally more electrophilic and thus more susceptible to initial nucleophilic attack than the C2 position.[7] Heating is typically required to overcome the activation energy for the SₙAr reaction.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired mono-substituted product.
Case Study: A Building Block for Aurora Kinase Inhibitors
Aurora kinases are critical regulators of cell division, and their overexpression is linked to various cancers. Several pyrimidine-based inhibitors have been developed to target these kinases. While a direct synthesis from this compound is not explicitly detailed in the provided search results, the synthesis of a structurally related Aurora Kinase inhibitor from 4,6-dichloro-2-(methylsulfonyl)pyrimidine provides a highly relevant template for its potential use.[13] The logic of sequential SₙAr reactions is directly applicable.
The general structure of these inhibitors involves a core pyrimidine with distinct amine-based substituents at the C2 and C4 positions, which engage with the kinase active site.
Target Pathway: The Role of Aurora Kinase in Mitosis
Aurora A kinase, a key member of this family, plays a pivotal role in the G2/M phase of the cell cycle, ensuring proper centrosome separation and spindle assembly. Inhibiting Aurora A leads to mitotic arrest and ultimately, apoptosis in cancer cells.
Caption: Simplified Aurora A kinase signaling pathway.
Conclusion
This compound is a strategically valuable intermediate for medicinal chemists. Its defined physicochemical properties and, most importantly, its potential for regioselective functionalization make it an excellent starting point for the synthesis of diverse compound libraries. As demonstrated by its applicability in the design of kinase inhibitors, this building block provides a reliable and efficient route to complex molecules capable of modulating critical biological pathways. The protocols and strategic insights provided herein are intended to serve as a practical guide for researchers aiming to leverage this versatile synthon in their drug discovery programs.
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.[Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry.[Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.[Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ACS Publications.[Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.[Link]
-
Exploring the Versatility of 5-Amino-4,6-dichloro-2-methylpyrimidine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.[Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC.[Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate.[Link]
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Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC.[Link]
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4,6-Dichloro-2-methylpyrimidine. PubChem.[Link]
- Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
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Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed.[Link]
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.[Link]
-
A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.[Link]
-
Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals.[Link]
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4,6-Dichloro-2-methylpyrimidin-5-amine. PubChem.[Link]
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Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter.[Link]
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4,6-Dichloro-2-methyl-5-nitropyrimidine. PubChem.[Link]
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Application of sulfoximines in medicinal chemistry from 2013 to 2020. PubMed.[Link]
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Application Notes and Protocols for Nucleophilic Substitution Reactions of 5,6-Dichloro-2-methyl-4-pyrimidinol
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatile Pyrimidine Scaffold
Pyrimidine derivatives are foundational scaffolds in medicinal chemistry and drug discovery, present in a vast array of biologically active compounds, including antiviral, anticancer, and antimicrobial agents. The inherent electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a powerful tool for the synthesis of diverse compound libraries.[1] 5,6-Dichloro-2-methyl-4-pyrimidinol, a key heterocyclic building block, offers two reactive chloro-substituents, providing a versatile platform for the introduction of various functional groups and the exploration of chemical space in the quest for novel therapeutics.
This guide provides a comprehensive overview of the chemical principles, experimental protocols, and strategic considerations for performing nucleophilic substitution reactions on this compound.
Chemical Principles and Mechanistic Insights
Tautomerism: The Pyrimidinol-Pyrimidinone Equilibrium
This compound exists in a tautomeric equilibrium with its more stable keto form, 5,6-dichloro-2-methyl-pyrimidin-4(1H)-one. For the purpose of understanding its reactivity in nucleophilic aromatic substitution, it is crucial to consider the electronic properties of the predominant pyrimidinone tautomer. The presence of the carbonyl group at the C4 position significantly influences the electron distribution within the pyrimidine ring, thereby affecting the regioselectivity of nucleophilic attack.
Caption: Tautomeric equilibrium of the title compound.
Regioselectivity: The Preferential Attack at C6
In 5,6-dichloro-2-methyl-pyrimidin-4(1H)-one, the two chlorine atoms at the C5 and C6 positions are potential sites for nucleophilic substitution. The regioselectivity of the reaction is governed by the electronic and resonance effects within the pyrimidine ring. The C6 position is generally more susceptible to nucleophilic attack than the C5 position. This preference can be attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at C6. The negative charge in this intermediate can be delocalized onto the adjacent carbonyl oxygen and the ring nitrogen atoms, leading to a more stable transition state.
Caption: Regioselectivity of nucleophilic attack.
Experimental Protocols
The following protocols provide a general framework for the nucleophilic substitution of this compound with common nucleophiles. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates.
General Protocol for Amination
This protocol describes the reaction with primary and secondary amines to yield 6-amino-5-chloro-2-methyl-pyrimidin-4(1H)-one derivatives.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., ethanol, isopropanol)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add the desired amine (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
| Nucleophile Example | Product | Typical Conditions |
| Aniline | 6-Anilino-5-chloro-2-methyl-pyrimidin-4(1H)-one | DMF, DIPEA, 100 °C, 12 h |
| Morpholine | 5-Chloro-2-methyl-6-morpholino-pyrimidin-4(1H)-one | Ethanol, TEA, reflux, 8 h |
| Benzylamine | 6-(Benzylamino)-5-chloro-2-methyl-pyrimidin-4(1H)-one | Isopropanol, DIPEA, 90 °C, 16 h |
General Protocol for Thiolation
This protocol outlines the reaction with thiols to synthesize 5-chloro-2-methyl-6-(organothio)pyrimidin-4(1H)-one derivatives.
Materials:
-
This compound
-
Thiol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Nitrogen or Argon atmosphere
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 eq) in anhydrous DMF under a nitrogen atmosphere, add the thiol (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to 60-80 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Acidify the mixture with dilute HCl to pH ~5-6.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the product by column chromatography.
| Nucleophile Example | Product | Typical Conditions |
| Thiophenol | 5-Chloro-2-methyl-6-(phenylthio)pyrimidin-4(1H)-one | DMF, K₂CO₃, 70 °C, 6 h |
| Benzyl mercaptan | 6-(Benzylthio)-5-chloro-2-methyl-pyrimidin-4(1H)-one | Acetonitrile, K₂CO₃, reflux, 10 h |
General Protocol for Alkoxylation/Aryloxylation
This protocol describes the synthesis of 6-alkoxy- or 6-aryloxy-5-chloro-2-methyl-pyrimidin-4(1H)-one derivatives.
Materials:
-
This compound
-
Alcohol or Phenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
To a stirred solution of the alcohol or phenol (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, carefully add sodium hydride (1.2 eq).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
| Nucleophile Example | Product | Typical Conditions |
| Phenol | 5-Chloro-2-methyl-6-phenoxypyrimidin-4(1H)-one | THF, NaH, reflux, 18 h |
| Methanol | 5-Chloro-6-methoxy-2-methyl-pyrimidin-4(1H)-one | THF, NaH, reflux, 24 h |
Applications in Drug Discovery
The selective functionalization of the C6 position of this compound opens avenues for the synthesis of a wide array of novel compounds with potential therapeutic applications. For instance, the introduction of various amino, thio, and alkoxy moieties can modulate the physicochemical properties and biological activity of the resulting molecules. These derivatives can serve as key intermediates in the synthesis of kinase inhibitors, anti-infective agents, and other targeted therapies. The analogous compound, 5-amino-4,6-dichloro-2-methylpyrimidine, is a known intermediate in the synthesis of the antihypertensive drug moxonidine, highlighting the pharmaceutical relevance of this scaffold.[2]
Troubleshooting and Optimization
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., DMSO), or employing a stronger base.
-
Side Reactions: The presence of two reactive chlorine atoms may lead to disubstitution, especially with highly reactive nucleophiles or under forcing conditions. Using a slight excess of the nucleophile and carefully controlling the reaction time and temperature can minimize this.
-
Poor Solubility: If the starting material or product has poor solubility, a co-solvent system or a higher reaction temperature may be beneficial.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds. Understanding the principles of tautomerism and regioselectivity in nucleophilic aromatic substitution is key to successfully employing this scaffold in medicinal chemistry and drug discovery programs. The protocols provided herein offer a solid starting point for the exploration of its reactivity and the generation of diverse molecular architectures.
References
- Terrier, F. (2013).
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Versatility of 5-Amino-4,6-dichloro-2-methylpyrimidine. [Link]
Sources
Application Note: High-Sensitivity Purity Assessment of 5,6-Dichloro-2-methyl-4-pyrimidinol by Derivatization Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity assessment of 5,6-Dichloro-2-methyl-4-pyrimidinol, a key intermediate in pharmaceutical synthesis. Due to the compound's polar nature and low volatility, a silylation derivatization step is employed to ensure thermal stability and superior chromatographic performance. The described protocol provides detailed procedures for sample preparation, derivatization, GC-MS analysis, and data interpretation. Furthermore, a comprehensive method validation strategy, grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, is outlined to ensure the method's suitability for its intended purpose in a regulated environment.
Introduction and Scientific Rationale
This compound is a heterocyclic compound whose purity is critical for the safety and efficacy of downstream active pharmaceutical ingredients (APIs). The presence of a hydroxyl (-OH) group on the pyrimidine ring confers significant polarity to the molecule. This leads to strong intermolecular hydrogen bonding, resulting in a high melting point and negligible volatility. Direct analysis by Gas Chromatography (GC) is therefore impractical, as it would require excessively high temperatures that would lead to thermal degradation rather than volatilization.
To overcome this analytical challenge, a chemical derivatization strategy is essential.[1] This method employs silylation, a proven and effective technique where active hydrogen atoms on polar functional groups (-OH, -NH, -SH) are replaced by a non-polar trimethylsilyl (TMS) group.[1][2] This process dramatically increases the analyte's volatility and thermal stability while reducing its polarity, making it amenable to GC separation.[3] The resulting TMS-ether derivative exhibits excellent peak shape and chromatographic behavior.
This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylation reagent. BSTFA is a powerful donor of TMS groups and its reaction by-products are volatile and non-interfering.[2] The subsequent analysis by GC-MS provides a dual-purpose result: the gas chromatograph separates the derivatized analyte from any potential impurities, and the mass spectrometer provides definitive identification based on the unique mass fragmentation pattern of each compound, as well as sensitive quantification.
Experimental Workflow and Causality
The entire process, from sample receipt to final purity report, follows a structured and logical path designed to ensure accuracy and reproducibility. Each stage is critical for the success of the subsequent step.
Caption: Overall workflow for GC-MS purity analysis.
The Derivatization Reaction
The core of this protocol is the conversion of the polar pyrimidinol to its non-polar TMS-ether. This reaction is crucial for enabling the compound's entry into the gas phase for chromatographic separation.
Caption: Silylation of the analyte to increase volatility.
Materials and Instrumentation
Reagents and Consumables
-
This compound Reference Standard (≥99.5% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), silylation grade
-
Anhydrous Pyridine or Acetonitrile, silylation grade
-
Methanol, HPLC grade
-
GC Vials, 2 mL, with PTFE/Silicone septa caps
Analyte Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 32265-50-2 | Public Databases |
| Molecular Formula | C₅H₄Cl₂N₂O | Calculated |
| Molecular Weight | 179.01 g/mol | Calculated |
| Physical Form | Solid | Assumed from analogs |
Instrumentation and Analytical Conditions
The analysis is performed on a standard Gas Chromatograph coupled with a Mass Spectrometer. The conditions provided below are a robust starting point and may be optimized for specific instruments.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC (or equivalent) | --- |
| MS System | Agilent 5977B MSD (or equivalent) | --- |
| GC Column | Agilent J&W HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A low-bleed, non-polar phase ideal for MS applications, providing excellent inertness and peak shape.[4][5][6][7] |
| Injector | Split/Splitless | --- |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Split (50:1) | Prevents column overloading from the main component, allowing for better resolution of trace impurities. |
| Injection Volume | 1 µL | --- |
| Carrier Gas | Helium, Constant Flow | --- |
| Flow Rate | 1.2 mL/min | Optimal flow for column efficiency and separation. |
| Oven Program | Start at 100°C (hold 2 min), ramp 15°C/min to 300°C (hold 5 min) | The initial hold allows for solvent focusing, while the ramp effectively separates compounds with different boiling points. |
| MS Source | Electron Ionization (EI) | --- |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| MS Source Temp. | 230 °C | --- |
| MS Quad Temp. | 150 °C | --- |
| Acquisition Mode | Full Scan (m/z 40-550) | Used for initial identification of all components and confirmation of unknown impurities. |
Detailed Protocols
Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.
Preparation of Solutions
-
Reference Standard Stock (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous pyridine or acetonitrile.
-
Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the same anhydrous solvent used for the standard.
Derivatization Protocol
-
Transfer 100 µL of the sample or standard solution into a 2 mL GC vial.
-
Add 100 µL of BSTFA to the vial.
-
Immediately cap the vial tightly and vortex for 10 seconds.
-
Heat the vial in a heating block or oven at 60°C for 30 minutes to ensure the reaction goes to completion.[8]
-
Allow the vial to cool to room temperature before placing it in the GC autosampler.
GC-MS Analysis Sequence
-
Solvent Blank: Inject the derivatization solvent to ensure no system contamination.
-
System Suitability Test (SST): Perform five replicate injections of the derivatized reference standard solution.
-
Reference Standard: Inject the derivatized reference standard.
-
Sample Analysis: Inject the derivatized sample solution.
Data Analysis and Purity Calculation
-
Identification: The main peak corresponding to the derivatized this compound is identified by its retention time, which should match that of the reference standard. The mass spectrum of the peak should be consistent with the expected TMS-ether structure.
-
Impurity Identification: Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST) and by interpreting fragmentation patterns to propose structures for unknown related substances.
-
Purity Calculation: The purity of the sample is typically calculated using the area percent method. This method assumes that all compounds have a similar response factor in the detector.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: A Self-Validating System
To ensure the trustworthiness of the analytical results, the method must be validated according to ICH Q2(R1) guidelines.[9][10][11][12] Validation demonstrates that the procedure is suitable for its intended purpose.
System Suitability Testing (SST)
Before any sample analysis, the performance of the entire GC-MS system must be verified.[13][14] This is a non-negotiable quality check.[15]
| SST Parameter | Acceptance Criterion | Purpose |
| Replicate Injections | 5 injections of the reference standard | --- |
| Retention Time %RSD | ≤ 1.0% | Ensures the stability and reproducibility of the chromatographic separation. |
| Peak Area %RSD | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Confirms good peak shape, indicating no undesirable column interactions. |
| Theoretical Plates (N) | ≥ 50,000 | Measures the efficiency and separation power of the GC column. |
Validation Parameters
The following table summarizes the key validation experiments required for an impurity method.
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze a blank (solvent), the reference standard, the sample, and a spiked sample. | The main peak should be free from interference from any other component. Impurity peaks should be baseline resolved from the main peak. |
| Limit of Detection (LOD) | Determine based on a signal-to-noise ratio of 3:1. | The lowest concentration at which an impurity can be reliably detected. |
| Limit of Quantitation (LOQ) | Determine based on a signal-to-noise ratio of 10:1. | The lowest concentration at which an impurity can be accurately quantified with acceptable precision. |
| Linearity | Analyze a series of at least five concentrations of known impurities, typically from LOQ to 120% of the specification limit. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Analyze a sample spiked with known amounts of impurities at three concentration levels (e.g., 50%, 100%, 150% of specification). | Recovery should be within 80-120% for each impurity. |
| Precision (Repeatability) | Analyze six replicate preparations of a single sample batch on the same day. | %RSD of the impurity amounts should be ≤ 10%. |
| Robustness | Intentionally vary critical method parameters (e.g., oven ramp rate ±10%, flow rate ±10%) and assess the impact on results. | The results should remain unaffected by small, deliberate variations in method parameters. |
Conclusion
The GC-MS method detailed in this application note, incorporating a critical silylation derivatization step, provides a highly effective and reliable tool for the purity assessment of this compound. The protocol is designed with scientific causality at its core, explaining the rationale behind key experimental choices. When fully validated according to the outlined ICH guidelines, this method delivers trustworthy and accurate data essential for quality control and regulatory submissions in the pharmaceutical industry.
References
-
What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning. (n.d.). Pharma Beginners. Retrieved January 19, 2026, from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 19, 2026, from [Link]
-
System suitability testing. (2014, October 29). Slideshare. Retrieved January 19, 2026, from [Link]
-
System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved January 19, 2026, from [Link]
-
Capillary HP-5ms GC/MS Columns from Agilent. (n.d.). News-Medical.Net. Retrieved January 19, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA. Retrieved January 19, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved January 19, 2026, from [Link]
-
Pinu, F. R., & Villas-Boas, S. G. (2017). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Methods in molecular biology (Clifton, N.J.), 1541, 107–116. Retrieved January 19, 2026, from [Link]
-
Lhotsky, A., et al. (2022). Development of a System Suitability Test for Two-Dimensional Liquid Chromatography. LCGC North America, 40(7), 312-317. Retrieved January 19, 2026, from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved January 19, 2026, from [Link]
-
System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates. Retrieved January 19, 2026, from [Link]
-
HP-5ms. (n.d.). Element Lab Solutions. Retrieved January 19, 2026, from [Link]
-
HP-5ms Columns. (n.d.). Neta Scientific. Retrieved January 19, 2026, from [Link]
-
A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Agilent HP-5ms Low-Bleed GC Column. (n.d.). Chrom Tech. Retrieved January 19, 2026, from [Link]
-
HP-5ms Capillary GC column. (n.d.). Agilent. Retrieved January 19, 2026, from [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). YouTube. Retrieved January 19, 2026, from [Link]
-
Appendix G - Derivatization in GC MS. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
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- 15. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
The Strategic Role of 5,6-Dichloro-2-methyl-4-pyrimidinol in the Convergent Synthesis of Fused Pyrimidine Scaffolds via Multi-Component Reactions
Introduction: The Imperative for Efficiency in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The relentless demand for novel chemical entities in drug discovery necessitates the development of synthetic strategies that are not only efficient and high-yielding but also allow for the rapid generation of molecular diversity. Multi-component reactions (MCRs) have emerged as a powerful tool in this endeavor, enabling the one-pot synthesis of complex molecules from three or more starting materials, thereby minimizing reaction steps and purification procedures.[3] This application note explores the pivotal role of 5,6-dichloro-2-methyl-4-pyrimidinol as a versatile building block in MCRs for the streamlined synthesis of fused pyrimidine derivatives, a class of compounds with significant therapeutic potential.
Chemical Profile of this compound: A Scaffold Primed for MCRs
This compound is a highly functionalized pyrimidine derivative uniquely suited for MCRs. Its utility stems from the presence of two reactive chlorine atoms at the C4 and C6 positions. The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms, which enhances the electrophilicity of the carbon atoms attached to the chlorine atoms, making them highly susceptible to nucleophilic aromatic substitution (SNAr).[4]
The general reactivity of halogens on the pyrimidine ring follows the order C4(6) > C2.[5] This differential reactivity is crucial for designing sequential, one-pot MCRs. The first nucleophilic substitution can occur selectively at either the C4 or C6 position, and the introduction of the first substituent can modulate the reactivity of the remaining chlorine atom for a subsequent reaction with a second, different nucleophile. This inherent reactivity profile allows for a convergent and highly versatile approach to building complex fused pyrimidine systems.
Proposed Multi-Component Reaction for the Synthesis of Pyrido[2,3-d]pyrimidines
Herein, we propose a novel, one-pot, three-component reaction for the synthesis of substituted pyrido[2,3-d]pyrimidines, a class of fused pyrimidines with demonstrated biological activities, using this compound as the starting scaffold. This reaction leverages the sequential nucleophilic substitution of the two chlorine atoms.
Reaction Scheme:
The proposed mechanism involves an initial nucleophilic aromatic substitution of one of the chloro groups by a primary amine. This is followed by a base-mediated reaction with an active methylene compound, which displaces the second chloro group and subsequently undergoes an intramolecular cyclization to form the fused pyridopyrimidine ring system.
Visualizing the Reaction Mechanism
The following diagram illustrates the proposed mechanistic pathway for this multi-component reaction.
Caption: Proposed mechanism for the three-component synthesis of pyrido[2,3-d]pyrimidines.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of a representative pyrido[2,3-d]pyrimidine derivative.
Materials:
-
This compound
-
Aniline
-
Malononitrile
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL).
-
First Component Addition: Add aniline (1.0 mmol) to the solution.
-
First Substitution: Heat the reaction mixture to 80°C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting pyrimidinol is consumed.
-
Second and Third Component Addition: To the same reaction mixture, add malononitrile (1.1 mmol) and potassium carbonate (2.5 mmol).
-
Second Substitution and Cyclization: Increase the temperature to 120°C and continue stirring for 8-12 hours. Monitor the formation of the final product by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Product Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow Diagram
The following diagram outlines the key stages of the experimental procedure.
Caption: Experimental workflow for the synthesis of pyrido[2,3-d]pyrimidines.
Data Presentation: Showcasing Molecular Diversity
The proposed MCR is highly versatile, allowing for the generation of a library of pyrido[2,3-d]pyrimidine derivatives by varying the primary amine and the active methylene compound. The following table summarizes the expected products from a selection of starting materials.
| Entry | Primary Amine | Active Methylene Compound | Expected Product Structure |
| 1 | Aniline | Malononitrile | 7-amino-2-methyl-5-phenyl-5H-pyrido[2,3-d]pyrimidin-4(3H)-one |
| 2 | Benzylamine | Ethyl Cyanoacetate | 7-amino-5-benzyl-2-methyl-5H-pyrido[2,3-d]pyrimidin-4(3H)-one |
| 3 | Cyclohexylamine | Malononitrile | 7-amino-5-cyclohexyl-2-methyl-5H-pyrido[2,3-d]pyrimidin-4(3H)-one |
| 4 | 4-Methoxyaniline | Ethyl Cyanoacetate | 7-amino-5-(4-methoxyphenyl)-2-methyl-5H-pyrido[2,3-d]pyrimidin-4(3H)-one |
Conclusion and Future Outlook
This compound serves as an exemplary scaffold for the application of multi-component reaction strategies in the synthesis of medicinally relevant fused pyrimidine heterocycles. The protocol detailed herein provides a robust and flexible platform for the rapid generation of diverse pyrido[2,3-d]pyrimidine libraries. This approach aligns with the principles of green chemistry by maximizing atom economy and minimizing synthetic steps. Further exploration of this MCR with a broader range of nucleophiles and active methylene compounds will undoubtedly lead to the discovery of novel compounds with promising therapeutic potential.
References
- Shaaban, M. A., et al. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 9(12), 115-125.
- Gildner, P. G., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(23), 5357-5359.
-
Wikipedia. (2023). Biginelli reaction. [Link]
- Marinescu, M., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6022.
-
ResearchGate. (2024). MCR solvent-free, GO-catalyzed protocol for synthesizing fused pyrimidine. [Link]
-
MDPI. (2022). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- Gein, V. L. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4).
-
Organic Chemistry Portal. (2023). Biginelli Reaction. [Link]
- Marinescu, M. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PubMed, 34641566.
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]
- Mamaghani, M., & Hossein Nia, R. (2016). Recent Developments in the MCRs Synthesis of Pyridopyrimidines and Spiro-Pyridopyrimidines. Journal of Heterocyclic Chemistry, 53(5), 1339-1361.
- El-Sayed, N. N. E., et al. (2024).
-
World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]
- Shaaban, M. A., et al. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH.
- Novel Fused Pyrimidines as Potent Cyclin-Dependent Kinases Inhibitor for Gastric Adenocarcinoma: Combined In Vitro, In Silico Anticancer Studies. PubMed.
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Journal of Medicinal and Chemical Sciences. (2023). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. [Link]
-
ResearchGate. (2015). Synthesis of Dihydropyrimidinones and Thiones by Multicomponent Reactions: Strategies Beyond the Classical Biginelli Reaction. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Impurities in the Synthesis of 5,6-Dichloro-2-methyl-4-pyrimidinol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common impurities encountered during the synthesis of 5,6-Dichloro-2-methyl-4-pyrimidinol, a critical building block in pharmaceutical development. Our focus is on providing not just solutions, but a foundational understanding of why these impurities form and how to prevent them through rational experimental design.
Overview of the Synthetic Pathway
The synthesis of this compound is typically conceptualized as a two-stage process. First, a cyclocondensation reaction forms the core pyrimidinol ring. This is followed by a targeted dichlorination at the electron-rich 5- and 6-positions of the ring. Each stage presents unique challenges and potential for impurity formation that must be carefully controlled.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a practical, question-and-answer format.
FAQ 1: My final product is contaminated with a significant amount of the starting material, 2-methyl-4-pyrimidinol. What is the primary cause?
Answer: The presence of unreacted 2-methyl-4-pyrimidinol is a clear indication of an incomplete dichlorination reaction. The C-H bonds at the 5- and 6-positions of the pyrimidinol ring require electrophilic substitution, and failure to drive this reaction to completion is the most common reason for starting material carryover.
Causality & Troubleshooting:
-
Insufficient Chlorinating Agent: The stoichiometry of your chlorinating agent (e.g., N-Chlorosuccinimide (NCS), Sulfuryl Chloride) is critical. You must use at least two equivalents to achieve dichlorination. We recommend a slight excess (e.g., 2.1-2.2 equivalents) to compensate for any potential degradation of the reagent or minor side reactions.
-
Suboptimal Reaction Conditions: Low reaction temperatures or insufficient reaction times can lead to poor conversion.[1] The progress of the reaction should be meticulously monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3] If the reaction stalls, a moderate increase in temperature or extending the reaction time may be necessary.
-
Reagent Purity: Impurities within the chlorinating agent or solvent can inhibit the reaction.[1] Always use reagents from a reliable source and ensure solvents are anhydrous, as moisture can decompose many chlorinating agents.
FAQ 2: My HPLC analysis shows two major peaks: the desired product and an intermediate impurity with a single chlorine atom. How can I prevent this?
Answer: This is a classic case of partial or incomplete chlorination, resulting in a monochlorinated impurity, such as 5-chloro-2-methyl-4-pyrimidinol or 6-chloro-2-methyl-4-pyrimidinol. The formation of this byproduct is mechanistically related to the issue in FAQ 1 but highlights the stepwise nature of the dichlorination.
Identification and Prevention Strategy:
-
Structural Confirmation: The identity of the monochloro- species should be confirmed by LC-MS to verify its molecular weight (M+1) and by ¹H NMR to observe the remaining proton on the pyrimidine ring.
-
Driving the Reaction: To prevent the accumulation of this intermediate, you must ensure the reaction conditions are sufficient to facilitate the second chlorination step. This often requires more forcing conditions than the first chlorination.
-
Increase Reagent Stoichiometry: Ensure at least 2.1 equivalents of the chlorinating agent are used.
-
Extend Reaction Time: Continue the reaction, with careful monitoring, until the monochloro- intermediate peak is minimized or absent in your analytical trace.
-
-
Purification: If formed, the monochloro impurity can often be separated from the dichloro product via column chromatography or careful recrystallization, although optimizing the reaction to prevent its formation is the most efficient strategy.
Caption: Pathway showing impurity formation due to incomplete chlorination.
FAQ 3: My isolated product has a distinct yellow or brownish tint. What causes this discoloration and how can it be removed?
Answer: Discoloration typically points to the presence of colored impurities arising from degradation or polymerization side-reactions.[4] Aggressive chlorination reactions, especially if conducted at elevated temperatures or in the presence of oxygen, can generate these minor but highly colored byproducts.
Troubleshooting and Purification:
-
Control Reaction Atmosphere: Perform the chlorination under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Purification Protocol: A highly effective method to remove colored impurities is through recrystallization with the aid of activated charcoal.[4]
-
Dissolve the crude product in a suitable hot solvent.
-
Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution.
-
Stir for 10-15 minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration through a pad of celite to remove the charcoal.
-
Allow the clear filtrate to cool slowly to induce crystallization of the purified product.
-
FAQ 4: How do I develop a reliable HPLC method to assess the purity of my final product and monitor the reaction?
Answer: A robust Reverse-Phase HPLC (RP-HPLC) method is essential for both in-process control and final product quality assessment. This technique can effectively separate the non-polar product from the more polar monochloro- intermediate and the highly polar starting material.[5]
Step-by-Step HPLC Method Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.[5]
-
Column Selection: A C18 stationary phase is well-suited for this separation (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: Use a gradient elution to achieve good separation.
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at 254 nm.[6]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (or a suitable solvent like acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL.[6]
Data Interpretation:
The expected elution order will be: 2-Methyl-4-pyrimidinol (earliest), Monochloro- intermediate, and finally this compound (latest), as per increasing hydrophobicity.
| Compound | Expected Relative Retention Time | Rationale |
| 2-Methyl-4-pyrimidinol | Early Eluting | Most polar, weakest interaction with C18 column |
| Monochloro- Intermediate | Mid Eluting | Intermediate polarity |
| This compound | Late Eluting | Least polar, strongest interaction with C18 column |
Summary of Common Impurities
| Impurity Name | Structure | Common Cause | Prevention & Mitigation Strategy |
| 2-Methyl-4-pyrimidinol | C₅H₆N₂O | Incomplete chlorination reaction. | Increase stoichiometry of chlorinating agent; optimize reaction time and temperature; monitor reaction by HPLC/TLC.[1] |
| Monochloro-2-methyl-4-pyrimidinol | C₅H₅ClN₂O | Insufficient reaction time or temperature to drive the second chlorination step. | Extend reaction duration; ensure a slight excess of chlorinating agent is present throughout the reaction. |
| Degradation/Polymeric Impurities | Variable | High reaction temperatures; presence of oxygen or moisture. | Run the reaction under an inert atmosphere; use anhydrous solvents; avoid excessive heat. Purify via recrystallization with activated charcoal.[4] |
| Residual Solvents | Variable | Inadequate drying of the final product. | Dry the final product under vacuum at an appropriate temperature until a constant weight is achieved.[4] |
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
- BenchChem. (2025). Common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal.
- BenchChem. (2025). Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques.
- BenchChem. (2025). A Comparative Guide to 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine Reference Standards for Pharmaceutical Analysis.
- Alagarsamy, V. et al. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Anti-Cancer Agents in Medicinal Chemistry.
Sources
Technical Support Center: Optimizing the Synthesis of 5,6-Dichloro-2-methyl-4-pyrimidinol
As a Senior Application Scientist, I've designed this technical support guide to provide not just protocols, but a deep understanding of the chemical principles and strategic decisions behind the synthesis of 5,6-Dichloro-2-methyl-4-pyrimidinol. This guide is structured to empower you, the researcher, to troubleshoot effectively and optimize your yield by understanding the causality of each experimental step.
This compound and its derivatives are crucial building blocks in the development of pharmaceuticals and agrochemicals.[1] Their synthesis, while based on established pyrimidine chemistry, presents several challenges where yield can be significantly compromised. This guide provides a comprehensive framework for addressing these issues.
Section 1: Synthesis Overview
The most prevalent and logical pathway to the target molecule involves a two-stage process. First is the construction of the pyrimidine core via cyclocondensation, followed by a multi-step chlorination process. Understanding this workflow is the first step to effective troubleshooting.
-
Stage 1: Cyclocondensation. This involves reacting a three-carbon (C-C-C) fragment, typically a malonic ester, with an N-C-N fragment like acetamidine.[2] This reliably forms the 2-methyl-4,6-dihydroxypyrimidine precursor.[3]
-
Stage 2: Chlorination. This is the most critical and challenging stage. The hydroxyl groups at positions 4 and 6 are first converted to chlorides using a strong chlorinating agent like phosphorus oxychloride (POCl₃). Subsequently, a chlorine atom must be introduced at the C5 position, which is chemically less reactive and often requires specific reagents.
Caption: General two-stage workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the initial 2-methyl-4,6-dihydroxypyrimidine core? The most widely used method is the condensation of an amidine (like acetamidine hydrochloride) with a 1,3-bifunctional three-carbon fragment, such as diethyl malonate or dimethyl malonate.[2] This reaction is typically carried out in the presence of a strong base like sodium methoxide or sodium ethoxide in an alcohol solvent and can achieve high yields, often exceeding 90%.[3]
Q2: What are the primary chlorinating agents for the C4 and C6 positions, and what are their pros and cons? The most common agents are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).
-
Phosphorus Oxychloride (POCl₃): This is the industry standard. It is highly effective, often used in excess or with a catalyst like N,N-dimethylaniline or N,N-diethylaniline.[4][5] It requires high temperatures (reflux) for the reaction to complete. Its primary drawback is its hazardous nature and the vigorous workup required.
-
Thionyl Chloride (SOCl₂): Also effective and can be used in a solvent like acetonitrile at elevated temperatures.[6] It is similarly hazardous to POCl₃.
-
Triphosgene: A safer, solid alternative to gaseous phosgene, it can be used in solvents like dichloroethane with a catalyst.[5] While safer to handle initially, it generates phosgene in situ, so extreme caution is still necessary.
Q3: Why is chlorinating the C5 position so difficult, and how is it typically achieved? The C5 position of the pyrimidine ring is electron-rich and thus more susceptible to electrophilic attack than direct nucleophilic substitution. However, direct chlorination is not straightforward. A successful strategy often involves using an electrophilic chlorinating agent like N-Chlorosuccinimide (NCS) on the 4,6-dichloro-2-methylpyrimidine intermediate.[7] This step is critical for yield optimization and often requires careful control of reaction conditions to prevent side reactions.
Q4: What are the most critical parameters to monitor to maximize the overall yield?
-
Anhydrous Conditions: Both the cyclocondensation and chlorination steps are highly sensitive to moisture. Water can consume the base in the first step and violently decompose the chlorinating agents in the second, leading to significantly lower yields.
-
Temperature Control: Overheating during chlorination can lead to the formation of dark, tarry, and intractable byproducts.[6] Conversely, insufficient temperature will result in an incomplete reaction.
-
Stoichiometry of Reagents: The molar ratio of the chlorinating agent to the dihydroxy-pyrimidine precursor is crucial. An excess of the chlorinating agent is almost always required to drive the reaction to completion.
-
Reaction Monitoring: Use of Thin Layer Chromatography (TLC) is essential to monitor the disappearance of the starting material and the formation of the product, preventing premature or unnecessarily long reaction times.[6]
Section 3: Troubleshooting Guide
This guide addresses specific experimental failures in a question-and-answer format.
Problem: My yield for the initial cyclocondensation to form 2-methyl-4,6-dihydroxypyrimidine is very low.
-
Possible Cause 1: Inactive Base. The sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) used may have degraded due to exposure to atmospheric moisture.
-
Solution: Use freshly opened or properly stored base. For best results, prepare the sodium alkoxide in situ by carefully adding sodium metal to anhydrous methanol or ethanol under an inert atmosphere.
-
-
Possible Cause 2: Incomplete Reaction. The reaction may not have reached completion.
-
Solution: Ensure the reaction is stirred for the recommended time (typically 3-5 hours) after the initial ice bath.[5] Monitor the reaction via TLC until the starting malonate ester spot has completely disappeared.
-
-
Possible Cause 3: Improper pH during Workup. The dihydroxy-pyrimidine product is precipitated by acidifying the aqueous solution. If the pH is not sufficiently low, the product will remain dissolved.
-
Solution: After the reaction, when the residue is dissolved in water, slowly add a strong acid (e.g., HCl) while monitoring with a pH meter or pH paper. Adjust the pH to 1-2 to ensure complete precipitation of the product.[5]
-
Problem: The chlorination with POCl₃ results in a black, tarry substance with little to no desired 4,6-dichloro-2-methylpyrimidine.
-
Possible Cause 1: Presence of Water. Trace amounts of water in the starting material or solvent will react exothermically and violently with POCl₃, causing rapid decomposition and polymerization.
-
Solution: Ensure the 2-methyl-4,6-dihydroxypyrimidine precursor is thoroughly dried under vacuum before use. Use anhydrous grade solvents if a co-solvent is employed. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Uncontrolled Temperature. The reaction temperature may have been too high, or the addition of reagents was too fast, causing localized overheating.
Problem: I have successfully synthesized 4,6-dichloro-2-methylpyrimidine, but I am unable to introduce the chlorine at the C5 position.
-
Possible Cause: Incorrect Chlorinating Agent. Reagents like POCl₃ are not effective for chlorinating the C5 position under these conditions. An electrophilic chlorine source is required.
-
Solution: Use N-Chlorosuccinimide (NCS) as the chlorinating agent.[7] The reaction is typically performed in a suitable solvent like acetonitrile or chloroform. The reactivity may be enhanced by the addition of a radical initiator like AIBN or by exposure to UV light, although thermal conditions are often sufficient.
-
-
Possible Cause: Reaction Conditions Not Optimized. The temperature or reaction time may be insufficient for this less favorable chlorination.
-
Solution: This step will likely require heating (reflux) and extended reaction times. Monitor the reaction progress carefully using TLC or GC-MS to determine the optimal time and to observe the formation of any byproducts.
-
Caption: Troubleshooting decision tree for the synthesis of this compound.
Section 4: Optimized Experimental Protocols
Protocol A: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine (Precursor) This protocol is adapted from established methods for pyrimidine synthesis.[3][5]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂), add anhydrous methanol.
-
Base Preparation: Under an ice bath, slowly add sodium methoxide. Alternatively, for higher reactivity, add clean sodium metal in small portions until fully dissolved.
-
Reagent Addition: To the cooled sodium methoxide solution, add dimethyl malonate, followed by the slow addition of acetamidine hydrochloride.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (18-25 °C). Stir vigorously for 3-5 hours. Monitor the reaction by TLC (disappearance of dimethyl malonate).
-
Workup:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting solid residue in cold water.
-
Slowly acidify the aqueous solution with concentrated HCl to a pH of 1-2 while stirring in an ice bath. A white precipitate will form.
-
Continue stirring at 0 °C for 3-5 hours to ensure complete crystallization.
-
-
Isolation:
-
Filter the white solid using a Büchner funnel.
-
Wash the solid with copious amounts of cold water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to a constant weight. A typical yield is >90%.
-
Protocol B: Chlorination to this compound This is a two-step chlorination protocol based on established pyrimidine chemistry principles.[6][7]
Step 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine
-
Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), add the dried 2-methyl-4,6-dihydroxypyrimidine.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, ~5-10 equivalents). If desired, a catalytic amount of N,N-diethylaniline can be added dropwise.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic and hazardous step.
-
Extract the product from the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Step 2: Synthesis of this compound
-
Setup: Dissolve the crude 4,6-dichloro-2-methylpyrimidine from the previous step in a suitable solvent such as acetonitrile.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS, ~1.1-1.5 equivalents).
-
Reaction: Heat the mixture to reflux and stir for 6-12 hours. Monitor the formation of the new, more polar product spot by TLC.
-
Purification:
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the final product.
-
Section 5: Data Summary Table
| Parameter | Stage 1: Cyclocondensation | Stage 2a: C4/C6 Chlorination | Stage 2b: C5 Chlorination |
| Key Reagents | Dimethyl Malonate, Acetamidine HCl, NaOMe | 2-Methyl-4,6-dihydroxypyrimidine, POCl₃ | 4,6-Dichloro-2-methylpyrimidine, NCS |
| Solvent | Methanol | Neat or Dichloroethane | Acetonitrile or Chloroform |
| Temperature | 0 °C to 25 °C[5] | 80-110 °C (Reflux)[6] | 80-85 °C (Reflux) |
| Reaction Time | 3-5 hours[5] | 4-8 hours | 6-12 hours |
| Key Catalyst | None (Base is a reagent) | N,N-Diethylaniline (optional)[5] | None (Thermal) |
| Typical Yield | >90%[3] | >80% (for 4,6-dichloro)[6] | Variable (highly dependent on optimization) |
| Workup pH | 1-2[5] | Neutral (after quench) | N/A |
References
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents. Google Patents.
-
Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed. PubMed. Available from: [Link]
-
Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - SciSpace. SciSpace. Available from: [Link]
- US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents. Google Patents.
- US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents. Google Patents.
- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents. Google Patents.
-
Pyrimidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Arkat USA. Arkat USA, Inc. Available from: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available from: [Link]
-
An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine | Asian Journal of Chemistry. Asian Journal of Chemistry. Available from: [Link]
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- 1. nbinno.com [nbinno.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. asianpubs.org [asianpubs.org]
- 4. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 5. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 6. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. arkat-usa.org [arkat-usa.org]
Troubleshooting guide for the synthesis of 5,6-Dichloro-2-methyl-4-pyrimidinol
Welcome to the technical support center for the synthesis of 5,6-Dichloro-2-methyl-4-pyrimidinol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pyrimidine derivative. Here, we address common challenges and frequently asked questions encountered during its synthesis, providing in-depth explanations and practical, field-proven solutions to ensure the integrity and success of your experiments.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The core of this synthesis is the construction of the pyrimidine ring via a cyclocondensation reaction, followed by chlorination. The most common approach involves the reaction of a dichlorinated three-carbon component with an amidine, followed by the conversion of a hydroxyl group to a chloro group.
Below is a generalized workflow for the synthesis:
Caption: A simplified workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Step 1: Cyclocondensation Reaction
The initial and most critical step is the formation of the pyrimidine ring. This is typically a Pinner-type synthesis involving the condensation of a 1,3-dicarbonyl compound with an amidine.[1]
Q1: I am experiencing very low yields in the initial cyclocondensation step. What are the likely causes?
A1: Low yields in the Pinner synthesis of pyrimidines can often be traced back to a few key factors: the quality of your starting materials, the reaction conditions, and the presence of competing side reactions.[2][3]
-
Causality: The cyclocondensation reaction is a delicate interplay of nucleophilic attack and condensation. The presence of water can lead to the hydrolysis of the amidine starting material, reducing the concentration of the active nucleophile.[2] Additionally, the 1,3-dicarbonyl compound can undergo self-condensation, especially under basic conditions, leading to unwanted byproducts.[3]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Amidines, particularly as hydrochloride salts, can be hygroscopic. Consider drying the amidine salt in a vacuum oven before use.[2]
-
Amidine Quality: Use freshly prepared or purified acetamidine hydrochloride. Over time, amidines can degrade, impacting their reactivity.[2]
-
Optimize Base Selection: The choice of base is critical. A strong, non-nucleophilic base is often preferred to deprotonate the 1,3-dicarbonyl compound without promoting side reactions. Sodium ethoxide or potassium carbonate are common choices. The stoichiometry of the base should be carefully controlled.[2]
-
Temperature Control: Monitor the reaction temperature closely. While some heat may be necessary to drive the reaction to completion, excessive temperatures can favor the formation of byproducts, such as Hantzsch-type dihydropyridines, which are known to form in similar reactions like the Biginelli synthesis.[3]
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Ethanol or Methanol | Good solubility for reactants, easily removed. |
| Base | Sodium Ethoxide or Sodium Methoxide | Strong enough to deprotonate the dicarbonyl. |
| Temperature | 18-25 °C initially, then reflux | Controlled initial reaction, followed by heating to completion.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes side reactions with atmospheric moisture and oxygen. |
Q2: My reaction is producing a complex mixture of products that are difficult to separate. What are the likely side products and how can I minimize them?
A2: The formation of multiple products is a common issue and often points to competing reaction pathways.
-
Causality: Besides the self-condensation of the dicarbonyl compound and hydrolysis of the amidine, another potential side reaction is the Knoevenagel condensation between an aldehyde impurity and your dicarbonyl compound, which can lead to α,β-unsaturated compounds that may not cyclize efficiently.[3] If your starting material is a β-ketoester, you might also see the formation of N-acylurea byproducts.[3]
-
Minimization Strategies:
-
Purify Starting Materials: Ensure the purity of your dichloromalonic acid derivative and acetamidine.
-
Controlled Addition of Reagents: Adding the base slowly to a cooled solution of the dicarbonyl compound and amidine can help to control the initial reaction and minimize side product formation.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.
-
Caption: Potential reaction pathways in the cyclocondensation step.
Step 2: Chlorination
The conversion of the intermediate dihydroxypyrimidine to the final chlorinated product is a crucial transformation. This step often employs harsh reagents and requires careful handling.
Q3: The chlorination of my dihydroxypyrimidine intermediate is giving a low yield and signs of decomposition. How can I improve this step?
A3: Chlorination of hydroxypyrimidines, which exist in tautomeric equilibrium with their pyrimidinone forms, can be aggressive. The use of excess phosphorus oxychloride (POCl₃) at high temperatures is a common method but can lead to charring and the formation of difficult-to-remove byproducts.[5][6]
-
Causality: POCl₃ is a powerful dehydrating and chlorinating agent. At elevated temperatures, it can cause extensive decomposition of the pyrimidine ring, especially if there are other sensitive functional groups present. The workup procedure, which typically involves quenching the excess POCl₃ with ice water, is highly exothermic and can lead to further degradation if not controlled carefully.[6]
-
Improved Chlorination Protocols:
-
Solvent-Free or Low-Solvent Conditions: Recent studies have shown that using an equimolar amount of POCl₃ in a sealed reactor, often without a solvent or with a minimal amount of a high-boiling aprotic solvent, can significantly improve yields and simplify purification.[6] This method minimizes the environmental burden and safety hazards associated with quenching large amounts of excess POCl₃.[5][6]
-
Alternative Chlorinating Agents: Consider using thionyl chloride (SOCl₂) or triphosgene. A patent for a similar compound, 4,6-dichloro-2-methylpyrimidine, describes the use of triphosgene in dichloroethane with N,N-diethylaniline as a base, which is a safer alternative to phosgene gas.[4] Thionyl chloride in a solvent like acetonitrile has also been used effectively.[7]
-
Use of a Catalyst/Base: The addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine, can facilitate the chlorination reaction and allow for milder conditions.[8]
-
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux, often with a base (e.g., N,N-dimethylaniline) | Effective and widely used. | Harsh conditions, difficult workup.[5][6] |
| SOCl₂ | Reflux in a solvent (e.g., acetonitrile) | Milder than POCl₃, easier to handle.[7] | May require longer reaction times. |
| Triphosgene | Reflux in dichloroethane with a base | Safer alternative to phosgene gas.[4] | More expensive than other reagents. |
Purification and Characterization
Q4: I am having difficulty purifying the final product. What are the recommended procedures?
A4: The purification of chlorinated pyrimidines can be challenging due to their reactivity and the potential for residual chlorinating agents or byproducts.
-
Workup: After the chlorination reaction, the mixture is typically quenched by carefully adding it to ice water. The crude product can then be extracted with an organic solvent like dichloromethane or ethyl acetate.[9]
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is often an effective method for obtaining a pure product.
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used.
Q5: How can I confirm the structure of my final product and assess its purity?
A5: A combination of spectroscopic and analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the presence of the methyl group and the overall structure of the pyrimidine ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and the presence of two chlorine atoms through the characteristic isotopic pattern.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
Experimental Protocols
Protocol 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine (Intermediate)
This procedure is adapted from a known synthesis of a similar compound.[4]
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous methanol.
-
Cool the methanol in an ice bath and slowly add sodium methoxide.
-
Once the sodium methoxide has dissolved, add diethyl 2,3-dichlorosuccinate and acetamidine hydrochloride.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-5 hours.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify to a pH of 1-2 with 4M HCl.
-
Cool the mixture to 0 °C to induce crystallization.
-
Filter the white solid, wash with cold water and then cold methanol, and dry under vacuum.
Protocol 2: Synthesis of this compound
This protocol uses a common chlorinating agent.
-
In a fume hood, add the dried 4,6-dihydroxy-2-methylpyrimidine intermediate to a round-bottom flask.
-
Add phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
References
-
PrepChem. (n.d.). Synthesis of 5,6-dichloro-2,4-dihydroxypyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). US20040054181A1 - Synthesis of chlorinated pyrimidines.
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]
- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(5), 5679-5688. [Link]
-
Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]
-
Slideshare. (2016). Pinner pyrimidine synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine.
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
Eureka | Patsnap. (2014). Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine. Retrieved from [Link]
-
Liu, Y., et al. (2024). Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. Chemosphere, 361, 142189. [Link]
Sources
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 9. guidechem.com [guidechem.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Dichloropyrimidines
Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on dichloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these versatile reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding nucleophilic aromatic substitution on dichloropyrimidines, providing a foundational understanding for your experimental design.
Q1: Why does nucleophilic substitution on 2,4-dichloropyrimidine typically occur at the C4 position?
The preferential substitution at the C4 position is a well-documented phenomenon in pyrimidine chemistry.[1][2][3] This regioselectivity is primarily governed by electronic factors. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack.[4][5] Upon nucleophilic attack at either C2 or C4, a negatively charged intermediate, known as a Meisenheimer complex, is formed.[6][7]
The stability of this intermediate is key to determining the reaction pathway. Attack at the C4 position allows for the negative charge to be delocalized over both nitrogen atoms of the pyrimidine ring through resonance, leading to a more stable "para-quinoid" intermediate.[8] In contrast, attack at the C2 position results in an "ortho-quinoid" intermediate where the charge is delocalized over only one nitrogen atom, which is less stable.[8] Frontier molecular orbital theory also supports this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, making it more susceptible to nucleophilic attack.[1]
Q2: Under what conditions can I achieve substitution at the C2 position of 2,4-dichloropyrimidine?
While C4 substitution is the general rule, C2 selectivity can be achieved under specific circumstances. The regioselectivity can be influenced by substituents on the pyrimidine ring. For instance, the presence of a strong electron-donating group at the C6 position can favor C2 substitution.[3][9] Conversely, an electron-withdrawing group at the C5 position typically enhances the inherent preference for C4 substitution, but certain nucleophiles can overcome this.[10][11][12]
Recent studies have shown that the choice of nucleophile is also critical. For example, using tertiary amines as nucleophiles on 2,4-dichloropyrimidines with an electron-withdrawing group at C5 can lead to excellent C2 selectivity.[11][12] Additionally, palladium-catalyzed cross-coupling reactions have been developed that show a preference for the C2 position, offering a complementary strategy to traditional SNAr reactions.[2]
Q3: What is the typical reactivity order for different halogens in SNAr reactions on pyrimidines?
In nucleophilic aromatic substitution reactions on electron-deficient systems like pyrimidines, the reactivity of the leaving group often follows the order F > Cl > Br > I. This is contrary to the trend observed in SN1 and SN2 reactions. The reason for this is that the rate-determining step in SNAr is typically the initial nucleophilic attack to form the Meisenheimer complex. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[13]
Q4: How does the choice of base influence the reaction outcome?
The base plays a crucial role in SNAr reactions on dichloropyrimidines. Its primary function is to neutralize the HCl generated during the reaction. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), hydroxides (e.g., NaOH), and organic amines (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)).
The strength of the base can influence the reaction rate and selectivity. For weakly acidic nucleophiles like amines, a base is required to deprotonate the nucleophile or trap the generated acid. In some cases, a very strong base like lithium hexamethyldisilazide (LiHMDS) can be used to generate a highly reactive anionic nucleophile, which can lead to faster reactions and altered regioselectivity.[8] However, strong bases can also promote side reactions such as hydrolysis of the dichloropyrimidine if water is present.[14]
Q5: What are the most common side reactions to be aware of?
The most common side reactions include:
-
Di-substitution: When mono-substitution is desired, the initial product can sometimes react further with the nucleophile to give the di-substituted product. This can be controlled by carefully managing the stoichiometry of the nucleophile and the reaction time.
-
Hydrolysis (Solvolysis): In the presence of water or alcohol solvents, dichloropyrimidines can undergo hydrolysis or solvolysis, especially under basic conditions, to form hydroxypyrimidines or alkoxypyrimidines, respectively.[14][15]
-
Lack of Regioselectivity: As discussed, obtaining a single regioisomer can be challenging, and mixtures of C2 and C4 substituted products are often observed.[8] Careful optimization of reaction conditions is necessary to favor the desired isomer.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the nucleophilic substitution on dichloropyrimidines.
Problem 1: Low or No Reaction Conversion
Possible Causes & Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Insufficient Reactivity of the Nucleophile | The nucleophile may not be strong enough to attack the electron-deficient pyrimidine ring under the current conditions. | Increase the reaction temperature. If the nucleophile is an amine or alcohol, consider using a stronger base (e.g., NaH, LiHMDS) to generate the more nucleophilic anion. |
| Poor Solubility of Reactants | If the reactants are not fully dissolved, the reaction will be slow or incomplete.[16][17] | Choose a solvent that dissolves all reactants. Common solvents for these reactions include DMF, DMSO, NMP, dioxane, and alcohols. Gentle heating can also improve solubility. |
| Inappropriate Base | The base may not be strong enough to effectively neutralize the generated HCl, leading to protonation of the nucleophile and halting the reaction. | Switch to a stronger base. For example, if using K₂CO₃, consider trying Cs₂CO₃ or an organic base like DBU. |
| Catalyst Inactivity (if applicable) | For catalyzed reactions (e.g., palladium-catalyzed aminations), the catalyst may be poisoned or not activated properly. | Ensure anhydrous and oxygen-free conditions if using an oxygen-sensitive catalyst. Consider using a pre-catalyst that is readily activated.[18] |
Problem 2: Poor Regioselectivity (Mixture of C2 and C4 Isomers)
Possible Causes & Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Reaction Conditions Favoring Both Pathways | The energy difference between the transition states leading to the C2 and C4 isomers may be small under the current conditions. | Modify the reaction temperature; lower temperatures often favor the formation of the thermodynamically more stable product. Change the solvent polarity, as this can influence the relative stability of the Meisenheimer intermediates. |
| Steric Hindrance | A bulky nucleophile may have difficulty accessing the C4 position, leading to increased substitution at the sterically less hindered C2 position. | If C4 substitution is desired, consider a less bulky nucleophile if possible. Conversely, to favor C2, a bulkier nucleophile might be advantageous. |
| Influence of Ring Substituents | As mentioned in the FAQs, substituents on the pyrimidine ring have a profound effect on regioselectivity.[3][9] | If you are working with a substituted dichloropyrimidine, be aware of the electronic effects of the substituent and adjust your strategy accordingly. For example, with a C6-electron-donating group, expect a higher proportion of the C2 isomer. |
| Incorrect Base/Nucleophile Combination | Certain combinations of bases and nucleophiles can alter the regiochemical outcome. | For aminations, switching from a neutral amine with a tertiary amine base to a pre-formed lithium amide (using LiHMDS) can significantly improve regioselectivity.[8] |
Problem 3: Formation of Di-substituted Product
Possible Causes & Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Excess Nucleophile | Using more than one equivalent of the nucleophile will drive the reaction towards di-substitution. | Use 1.0 equivalent or slightly less (e.g., 0.95 eq) of the nucleophile. Slowly add the nucleophile to the reaction mixture to maintain a low instantaneous concentration. |
| High Reaction Temperature or Long Reaction Time | The mono-substituted product is generally less reactive than the starting dichloropyrimidine, but forcing conditions can lead to the second substitution. | Run the reaction at the lowest temperature that provides a reasonable rate for the first substitution. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Symmetrical Dichloropyrimidines | For substrates like 4,6-dichloropyrimidine, the two chlorine atoms are electronically equivalent, making selective mono-substitution challenging.[4] | In addition to controlling stoichiometry and reaction conditions, consider using a large excess of the dichloropyrimidine to favor mono-substitution, although this may complicate purification. |
Experimental Protocols
Protocol 1: General Procedure for Regioselective C4-Amination of 2,4-Dichloropyrimidine
This protocol is a starting point for the selective synthesis of 4-amino-2-chloropyrimidines.
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol, THF, or DMF; ~0.1 M), add the amine nucleophile (1.0-1.1 eq).
-
Addition of Base: Add a base (e.g., K₂CO₃ (2-3 eq) or DIPEA (2-3 eq)).
-
Reaction Conditions: Stir the reaction mixture at room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. The filtrate can be concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-2-chloropyrimidine.
Protocol 2: Microwave-Assisted Suzuki Coupling for C4-Arylation of 2,4-Dichloropyrimidine
This method allows for the regioselective introduction of aryl groups at the C4 position.[18]
-
Reaction Mixture Preparation: In a microwave vial, combine 2,4-dichloropyrimidine (1.0 eq), the arylboronic acid (1.0 eq), and a base such as K₂CO₃ (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.5-2 mol%).
-
Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water (e.g., in a 2:1 ratio).
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 15-20 minutes.[18]
-
Work-up and Purification: After cooling, extract the mixture with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by column chromatography.
Visualizing Reaction Parameters
The following diagrams illustrate key concepts and workflows for optimizing your reactions.
Caption: General mechanism of SNAr on dichloropyrimidines.
Sources
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- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
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- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
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- 17. spcmc.ac.in [spcmc.ac.in]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Purification of Chlorinated Pyrimidinols
Welcome to the technical support center for the purification of chlorinated pyrimidinols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable synthetic intermediates. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of chlorinated pyrimidinols, providing concise answers and directing you to more detailed sections of this guide.
Q1: What are the most common impurities I can expect when synthesizing chlorinated pyrimidinols?
A1: Impurities largely depend on the starting material and chlorinating agent, which is most commonly phosphorus oxychloride (POCl₃).[1][2][3] Typical impurities include:
-
Unreacted Starting Material: Such as the corresponding pyrimidinol or dihydroxypyrimidine (e.g., uracil, barbituric acid). These are generally much more polar than the chlorinated product.[4]
-
Partially Chlorinated Intermediates: For example, when synthesizing a dichloropyrimidine from a diol, you might have residual monochloro-hydroxypyrimidine. This impurity will also be more polar than your target compound.[4]
-
Hydrolysis Products: Chlorinated pyrimidines can be susceptible to hydrolysis, reverting to the more polar hydroxypyrimidines, especially during aqueous workups if the pH is not controlled.[5][6][7][8]
-
Phosphorus-Containing Byproducts: Excess POCl₃ and various chlorophosphoric acids are common. Quenching the reaction mixture with ice water is a standard method to decompose these, but it must be done with extreme caution due to a highly exothermic and violent reaction.[1][5]
Q2: My chlorinated pyrimidinol seems to be degrading during workup or purification. What is happening and how can I prevent it?
A2: The primary cause of degradation is hydrolysis. The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions or at elevated temperatures.[6][7][8]
-
pH Control: The rate of hydrolysis is often pH-dependent. For many organic compounds, hydrolysis can be accelerated in both acidic and alkaline conditions.[6][7][9] When performing an aqueous workup, it's crucial to work quickly, keep temperatures low (e.g., using ice water), and neutralize the mixture carefully.
-
Temperature Control: Avoid excessive heating during solvent removal or chromatography, as this can accelerate degradation.
-
Non-Aqueous Workup: If possible, consider a non-aqueous workup to minimize hydrolysis. This can involve distilling the excess POCl₃ under vacuum, followed by extraction with an organic solvent.[1][5]
Q3: What are the best starting points for purification by crystallization versus column chromatography?
A3: The choice depends on the scale of your reaction and the nature of the impurities.
-
Crystallization: This is an excellent method for large-scale purification (>1g) when you have a crude solid and TLC analysis shows one major product with minor impurities that have different solubility profiles.[10]
-
Column Chromatography: This is ideal for smaller scales, for purifying oils, or when impurities have similar polarities to your product (i.e., poor separation by crystallization). It is also the preferred method for removing polar baseline impurities.[11]
Q4: How do I monitor the progress of my purification?
A4: Thin Layer Chromatography (TLC) is the most common and effective technique.
-
Visualization: Chlorinated pyrimidines, being aromatic, are often UV-active and will appear as dark spots on a fluorescent TLC plate (e.g., F-254) under 254 nm UV light.[12][13][14] For compounds that are not UV-active, or for additional confirmation, iodine vapor can be used, which often forms yellow-brown complexes with organic compounds.[13][14]
Part 2: Troubleshooting Purification Challenges
This section provides detailed, step-by-step guides to address specific problems you may encounter during the purification process.
Guide 1: Troubleshooting Crystallization
Crystallization is a powerful purification technique, but it can present several challenges.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
"Oiling out" occurs when the compound comes out of the solution as a liquid rather than a solid. This happens when the temperature of the solution is above the melting point of your compound at its saturation point. The resulting oil often traps impurities.
-
Causality: This is common when the compound is significantly impure (leading to melting point depression) or when the solvent's boiling point is much higher than the compound's melting point.
-
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation temperature. Allow it to cool slowly again.
-
Slow Down Cooling: Rapid cooling encourages supersaturation and oiling out. Let the flask cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.
-
Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Find a solvent with a lower boiling point or use a mixed-solvent system. For a mixed-solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify and allow it to cool slowly.[15][16]
-
Issue 2: No Crystals Form Upon Cooling
This is a common issue that typically indicates the solution is not saturated.
-
Causality: The most frequent cause is using too much solvent during the initial dissolution step.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution to act as a template for crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, there is likely too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.
-
Cool to Lower Temperatures: If crystals don't form at room temperature, place the flask in an ice bath, and if necessary, a dry ice/acetone bath.
-
Issue 3: Poor Recovery/Low Yield
A low yield can be frustrating after a successful synthesis.
-
Causality:
-
Using too much solvent, leaving a significant amount of product in the mother liquor.
-
Choosing a solvent in which the compound has moderate or high solubility even at low temperatures.
-
Washing the collected crystals with a solvent that is not ice-cold, thereby re-dissolving some of the product.
-
-
Solutions:
-
Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve your compound.
-
Check Mother Liquor: After filtering, concentrate a small portion of the mother liquor to see if a significant amount of solid remains. If so, you may be able to recover more product by evaporating more solvent and attempting a second crystallization.
-
Proper Washing: Always wash your filtered crystals with a minimal amount of ice-cold crystallization solvent.
-
Workflow for Troubleshooting Crystallization
Caption: A logical workflow for troubleshooting common crystallization issues.
Guide 2: Troubleshooting Flash Column Chromatography
Flash chromatography is a primary tool for purifying chlorinated pyrimidinols, especially for complex mixtures.
Issue 1: Poor Separation of Product and Impurities
This is often due to an improperly chosen solvent system.
-
Causality: The mobile phase does not have the correct polarity to differentiate between the components of the mixture on the stationary phase (usually silica gel).
-
Solutions:
-
Optimize Solvent System with TLC: The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.3, and there is maximum separation from other spots.[17]
-
If the Rf is too low, increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
If the Rf is too high, decrease the polarity (e.g., increase the percentage of hexane).[16]
-
-
Try Different Solvents: If adjusting the ratio of your current system doesn't work, you need to change the selectivity. Try a different solvent combination, for example, switching from ethyl acetate/hexane to dichloromethane/methanol.[14][18]
-
Run a Gradient Column: Start with a low polarity mobile phase and gradually increase the polarity during the elution. This can help separate compounds with close Rf values.[11]
-
Issue 2: Compound Streaking or Tailing on the Column
This is particularly common with basic heterocyclic compounds like pyrimidines on acidic silica gel.
-
Causality: Strong interactions between the basic nitrogen atoms of the pyrimidine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor peak shape and difficult separation.
-
Solutions:
-
Add a Basic Modifier: Add a small amount (0.1-2%) of a base like triethylamine (TEA) or ammonia (in methanol) to your mobile phase. This will neutralize the acidic sites on the silica, preventing strong interactions with your compound and improving peak shape.[13][16]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina. Alternatively, for very polar compounds, reversed-phase (C18) chromatography may be a better option.[11][13]
-
Issue 3: Compound Appears to Decompose on the Column
-
Causality: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. Chlorinated pyrimidinols can be susceptible to this.
-
Solutions:
-
Deactivate the Silica: Before loading your sample, flush the packed column with your mobile phase containing triethylamine (1-3%). This neutralizes the silica gel.[11][13]
-
Work Quickly: Do not let the compound sit on the column for extended periods.
-
Use an Alternative Stationary Phase: As mentioned above, alumina or reversed-phase silica can be viable alternatives for acid-sensitive compounds.[19]
-
Workflow for Chromatography Method Development
Caption: A systematic approach to developing a flash chromatography method.
Part 3: Purity Assessment and Characterization
After purification, it is essential to confirm the identity and purity of your chlorinated pyrimidinol.
| Technique | Purpose | Expected Observations for a Pure Chlorinated Pyrimidinol |
| ¹H NMR | Structural confirmation and purity assessment. | Sharp singlets, doublets, or triplets in the aromatic region (typically 7-9 ppm) corresponding to the pyrimidine ring protons. Absence of signals from starting materials or solvent impurities.[20][21] |
| ¹³C NMR | Confirms the carbon skeleton. | Signals for the carbon atoms of the pyrimidine ring. Carbons attached to chlorine will be significantly shifted. Absence of extra peaks indicates high purity.[9][22] |
| Mass Spectrometry (MS) | Determines the molecular weight. | A molecular ion peak (M+) corresponding to the exact mass of the compound. A characteristic isotopic pattern for chlorine-containing compounds (a ratio of approximately 3:1 for the M and M+2 peaks for each chlorine atom). |
| Melting Point | Purity assessment. | A sharp melting point range (typically < 2 °C). A broad or depressed melting point suggests the presence of impurities. |
Part 4: Safety First - Handling Reagents and Products
Working with chlorinated pyrimidinols and the associated reagents requires strict adherence to safety protocols.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive, toxic, and reacts violently with water, releasing heat and toxic HCl gas.[1][15][23][24][25] It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract.[15][24]
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., butyl rubber).[15][23]
-
Quenching: Never add water directly to POCl₃. The reaction should be quenched by slowly and carefully adding the reaction mixture to a large excess of crushed ice with vigorous stirring. This must be done in a fume hood and behind a blast shield if possible.
-
Disposal: POCl₃ must be disposed of as hazardous waste according to institutional guidelines.[23][26]
-
-
Chlorinated Pyrimidinols:
-
Hazards: These compounds are often corrosive and can cause severe skin burns and eye damage.[12][27][28] They should be handled with care, assuming they are toxic and irritant.
-
Handling: Use a chemical fume hood. Wear standard PPE, including gloves, a lab coat, and safety glasses.[12][27] Avoid creating dust when handling solids.
-
By following this guide, you will be better equipped to navigate the challenges of purifying chlorinated pyrimidinols, leading to higher purity compounds and more reliable downstream experimental results.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,6-Dichloropyrimidine, 97%.
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- Thermo Fisher Scientific. (2025).
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- ShanDong Look Chemical. (2023).
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- European Patent Office. (n.d.). EP1042303A1: Chloropyrimidine process.
- CN101550108A. (n.d.). Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine.
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- BenchChem. (2025).
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- BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂.
- Biotage. (2023).
- BenchChem. (2025). An In-depth Technical Guide to 2,4-Dichloro-5-methoxypyrimidine (CAS: 19646-2-7).
- US5712394A. (n.d.). Process for preparing 2,4,6-trichloropyrimidine.
- University of Rochester. (n.d.).
- BenchChem. (2025). Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine.
- National Center for Biotechnology Information. (n.d.).
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- ChemicalBook. (n.d.). 2,4,6-Trichloropyrimidine synthesis.
- Iowa State University. (n.d.). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- University of Rochester. (n.d.).
- ResearchGate. (2017).
- Utah State University. (2001). Effect of Water pH on the Chemical Stability of Pesticides.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- ChemistryViews. (2012).
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- CN104326988A. (n.d.). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
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- Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
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Scaling up the synthesis of 5,6-Dichloro-2-methyl-4-pyrimidinol
An in-depth guide to overcoming challenges in the synthesis of 5,6-Dichloro-2-methyl-4-pyrimidinol, a key intermediate in pharmaceutical development. This technical support center provides researchers, scientists, and drug development professionals with practical, experience-driven advice through detailed troubleshooting guides and frequently asked questions.
Introduction
This compound is a crucial heterocyclic building block in medicinal chemistry, valued for its role as a precursor in the synthesis of a wide range of biologically active compounds. The strategic placement of its chloro, methyl, and hydroxyl functional groups allows for diverse chemical modifications. However, scaling up its synthesis from the lab bench to pilot or production scale presents unique challenges, from controlling reaction conditions to ensuring product purity and minimizing hazardous byproducts.
This guide, designed by Senior Application Scientists, offers a comprehensive resource to navigate these complexities. It provides not just protocols, but the underlying chemical principles and field-proven insights to empower researchers to optimize their synthetic routes, troubleshoot common issues, and achieve consistent, high-quality yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The primary and most established route involves a two-step process. The first step is the cyclocondensation of a 1,3-dicarbonyl compound with an amidine to form the pyrimidine core, followed by a chlorination step. A common precursor is 2-methyl-4,5,6-trihydroxypyrimidine or a related dihydroxy derivative, which is then subjected to chlorination to introduce the chloro groups at the 5 and 6 positions. The choice of chlorinating agent is a critical parameter in this synthesis.
Q2: What are the typical chlorinating agents used, and what are the safety considerations?
A2: Several reagents can be used for the chlorination of the pyrimidine ring, each with distinct advantages and safety profiles.
| Reagent | Typical Conditions | Advantages | Disadvantages & Safety Precautions |
| Phosphorus Oxychloride (POCl₃) | Reflux, often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).[1] | Highly effective, potent, and widely used. | Highly corrosive and toxic. Reacts violently with water. Requires a well-ventilated fume hood and personal protective equipment (PPE). Can cause charring and byproduct formation if not controlled.[2] |
| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent like acetonitrile.[3] | Effective and generally produces cleaner reactions than POCl₃. Gaseous byproducts (SO₂ and HCl) are easily removed. | Toxic and corrosive. Reacts with water. Requires careful handling in a fume hood. |
| Triphosgene | Reflux in a solvent like dichloroethane with a base (e.g., N,N-diethylaniline).[2] | A safer, solid alternative to highly toxic phosgene gas.[2] Offers good yields and operational simplicity.[2] | Decomposes to phosgene at elevated temperatures; requires caution. More expensive than POCl₃ or SOCl₂. |
Q3: Why is my reaction yield consistently low?
A3: Low yields in pyrimidine synthesis can stem from several factors. In the cyclocondensation step, incomplete reaction or side reactions like Knoevenagel condensation can reduce the formation of the desired pyrimidine core.[4] In the subsequent chlorination step, insufficient reactivity of the chlorinating agent, suboptimal temperature, or degradation of the starting material or product can all lead to poor yields. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[5]
Q4: Can the tautomeric form of the product affect the reaction?
A4: Yes, 4-pyrimidinol exists in a tautomeric equilibrium with its keto form, pyrimidin-4-one. This equilibrium is fundamental to its reactivity. The hydroxyl form is necessary for the chlorination reaction to occur, where the -OH group is substituted with a chlorine atom. Reaction conditions, such as the solvent and pH, can influence this equilibrium and thus affect the efficiency of the chlorination step.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing likely causes and actionable solutions.
Problem 1: The chlorination reaction is incomplete, with significant starting material remaining.
-
Q: I've run the chlorination with POCl₃ for several hours, but TLC analysis shows a large spot corresponding to my starting dihydroxy-pyrimidine. What's going wrong?
-
Likely Cause 1: Insufficient Reagent Activity. The phosphorus oxychloride may have degraded due to improper storage and exposure to moisture. The catalytic tertiary amine, if used, may also be inactive.
-
Solution: Use a fresh, unopened bottle of POCl₃ or distill the reagent before use. Ensure any catalyst used, such as N,N-dimethylaniline, is pure and dry.
-
Likely Cause 2: Suboptimal Reaction Temperature. The reaction may require a higher temperature to proceed to completion. The activation energy for substituting both hydroxyl groups might not be reached at lower temperatures.
-
Solution: Gradually increase the reaction temperature while carefully monitoring the reaction by TLC. Ensure the mixture is refluxing adequately. A higher boiling point solvent or running the reaction under slight pressure might be necessary for particularly stubborn substrates, though this requires specialized equipment.
-
Likely Cause 3: Poor Solubility. The starting material may not be fully soluble in the reaction medium, limiting its availability to react with the chlorinating agent.
-
Solution: Consider adding a co-solvent to improve solubility. However, ensure the co-solvent is inert to the harsh chlorinating conditions.
-
Problem 2: The final product is a dark, tarry, or oily substance instead of a crystalline solid.
-
Q: After quenching the reaction and removing the solvent, I'm left with a dark, viscous oil that is difficult to purify. How can I obtain a solid product?
-
Likely Cause 1: Residual Chlorinating Agent. Incomplete removal of excess POCl₃ or other chlorinating agents can lead to product degradation upon workup or concentration, resulting in charring.
-
Solution: After the reaction is complete, ensure all excess POCl₃ is removed. This can be achieved by distillation under reduced pressure. Co-evaporation with an inert, high-boiling solvent like toluene can help remove the last traces.
-
Likely Cause 2: Harsh Quenching Conditions. Pouring the hot reaction mixture directly into water can cause a violent, exothermic reaction and localized heating, leading to decomposition.
-
Solution: Cool the reaction mixture to room temperature before slowly and carefully pouring it onto crushed ice with vigorous stirring. This dissipates heat more effectively. The pH should then be carefully adjusted with a base like NaOH to neutralize excess acid.[6]
-
Likely Cause 3: Formation of Polymeric Byproducts. Overheating or prolonged reaction times can sometimes lead to polymerization or the formation of complex, high-molecular-weight byproducts.
-
Solution: Optimize the reaction time and temperature. Use TLC to determine the point of maximum product formation before significant byproduct spots appear. Purification via column chromatography may be necessary to separate the desired product from tarry impurities.[3]
-
Problem 3: The product is impure, showing multiple spots on TLC or extra peaks in NMR.
-
Q: My isolated product seems to be a mixture. What are the likely impurities and how can I remove them?
-
Likely Cause 1: Mono-chlorinated Intermediates. Incomplete reaction can lead to the presence of mono-chlorinated species (e.g., 5-chloro-2-methyl-4,6-dihydroxypyrimidine or 6-chloro-2-methyl-4,5-dihydroxypyrimidine).
-
Solution: Drive the reaction to completion by increasing the reaction time, temperature, or using a larger excess of the chlorinating agent. These intermediates can often be separated from the desired di-chloro product by column chromatography or careful recrystallization.
-
Likely Cause 2: Hydrolysis of the Product. The chloro groups on the pyrimidine ring are susceptible to hydrolysis back to hydroxyl groups, especially during aqueous workup or if the product is exposed to moisture for extended periods.
-
Solution: Minimize contact with water during workup. Use anhydrous solvents for extraction and drying agents (like Na₂SO₄ or MgSO₄) to thoroughly dry the organic layers. Store the final product in a desiccator.
-
Likely Cause 3: N-Oxide Formation. If oxidative conditions are inadvertently present, the pyrimidine nitrogen atoms can be oxidized to form N-oxides, complicating the product mixture.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Use high-purity, non-oxidized starting materials and reagents.
-
Experimental Workflow & Protocols
The following diagram and protocol provide a generalized workflow for the synthesis and purification of this compound.
Sources
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Validation & Comparative
A Comparative Guide to the Biological Activity of Dichlorinated 2-Methylpyrimidinol Analogs
In the landscape of contemporary drug discovery and agrochemical research, the pyrimidine scaffold stands out as a cornerstone of heterocyclic chemistry, renowned for its versatile biological activities. This guide delves into a specific subset of this important class of molecules: dichlorinated 2-methylpyrimidinols and their analogs. While direct biological data on 5,6-Dichloro-2-methyl-4-pyrimidinol remains limited, suggesting its primary role as a synthetic intermediate, a wealth of research on its close structural analogs provides invaluable insights into the structure-activity relationships (SAR) that govern their therapeutic and practical potential.
This comprehensive comparison will explore the diverse biological activities of these analogs, ranging from anticancer and antimicrobial to anti-inflammatory effects. By examining the experimental data and understanding the underlying mechanisms of action, researchers and drug development professionals can better navigate the chemical space around this scaffold to design more potent and selective agents.
The Core Scaffold: this compound
This compound serves as a key structural motif. The presence of two chlorine atoms on the pyrimidine ring significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor for the synthesis of a wide array of derivatives. The strategic modification of the chlorine and hydroxyl groups allows for the exploration of diverse biological targets.
Comparative Biological Activities of Analogs
The true potential of the dichlorinated 2-methylpyrimidinol scaffold is revealed through the examination of its analogs. Modifications at various positions of the pyrimidine ring have yielded compounds with significant biological activities.
Anticancer Activity
Derivatives of dichlorinated methylpyrimidines have shown promising results as anticancer agents. For instance, analogs of 2,4-dichloro-6-methylpyrimidine have been investigated as potential selective inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). One study reported the synthesis of a series of derivatives, with the most promising compound, L-18, exhibiting strong antiproliferative activity against H1975 cancer cells with an IC50 value of 0.65 ± 0.06 μM.[1] This compound also demonstrated the ability to induce apoptosis and inhibit cell migration and invasion in a dose-dependent manner.[1]
Another study focused on quinazoline-based pyrimidodiazepines, which share structural similarities. These compounds were tested against a panel of 60 human tumor cell lines, with some exhibiting potent antiproliferative activity.[2] For example, one quinazoline-chalcone derivative displayed high antiproliferative activity with GI50 values between 0.622–1.81 μM against various leukemia, colon cancer, melanoma, and breast cancer cell lines.[2]
Antimicrobial and Antifungal Activity
The dichlorinated pyrimidine core is also a feature in compounds with notable antimicrobial and antifungal properties. Research into novel pyrimidine and pyrimidopyrimidine derivatives has demonstrated their efficacy against various bacterial and fungal strains.[3] In one study, several synthesized compounds exhibited excellent antimicrobial activities when compared to reference drugs like ampicillin and clotrimazole.[3]
Specifically, derivatives of 5,6-dihydropyrimidin-2(1H)-one have been evaluated for their antimicrobial effects. One derivative showed a significant zone of inhibition of 14 mm against Staphylococcus aureus, 8 mm against E. coli, and 9 mm against P. aeruginosa.[4] In antifungal tests, it displayed inhibition zones of 9.33 mm against T. asperellum and C. parapsilosis.[4]
Furthermore, novel pyrimidine derivatives have been synthesized and evaluated for their in vitro antifungal activities against fourteen phytopathogenic fungi, with many of the compounds showing fungicidal activities.[5]
The table below summarizes the antimicrobial activity of selected pyrimidine analogs:
| Compound/Analog Class | Target Organism | Activity Metric | Result | Reference |
| Dihydropyrimidin-2(1H)-one derivative | Staphylococcus aureus | Zone of Inhibition | 14 mm | [4] |
| Dihydropyrimidin-2(1H)-one derivative | Escherichia coli | Zone of Inhibition | 8 mm | [4] |
| Dihydropyrimidin-2(1H)-one derivative | Pseudomonas aeruginosa | Zone of Inhibition | 9 mm | [4] |
| Dihydropyrimidin-2(1H)-one derivative | Trichoderma asperellum | Zone of Inhibition | 9.33 mm | [4] |
| Dihydropyrimidin-2(1H)-one derivative | Candida parapsilosis | Zone of Inhibition | 9.33 mm | [4] |
| Pyrimidopyrimidine analogs | Various Bacteria & Fungi | Comparative Activity | Excellent vs. Ampicillin/Clotrimazole | [3] |
Anti-inflammatory and Other Activities
Derivatives of 5-Amino-4,6-dichloro-2-methylpyrimidine have been shown to possess potential anti-inflammatory properties by inhibiting immune-activated nitric oxide production in mouse peritoneal cells.[6] This suggests that the scaffold could be a starting point for the development of new anti-inflammatory drugs.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[7]
-
Halogenation: The presence of chlorine atoms at positions 4, 5, and 6 is a recurring feature in many biologically active pyrimidine analogs. These electronegative atoms can influence the molecule's ability to interact with biological targets.
-
Amino Group: The introduction of an amino group, as seen in 5-Amino-4,6-dichloro-2-methylpyrimidine, can serve as a handle for further functionalization and can also directly contribute to biological activity through hydrogen bonding interactions.[6]
-
Substitutions at C2, C4, and C6: Modifications at these positions with various aryl and alkyl groups have been shown to modulate the anticancer and antimicrobial activities of pyrimidine derivatives.[1][2] For example, in the EGFR inhibitor study, the specific substitutions on the 2,4-dichloro-6-methylpyrimidine core were crucial for achieving high potency and selectivity.[1]
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for key biological assays are provided below.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of test compounds on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, HEPG-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations. The cells are then treated with these concentrations for 48 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various microbial strains.
Methodology:
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Synthetic and Activity Landscape
To better understand the relationships between the core scaffold and its biologically active analogs, the following diagrams illustrate key synthetic pathways and conceptual connections.
Caption: Synthetic relationship of the core scaffold and its active analogs.
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A Researcher's Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-4-Pyrimidinol Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural molecules and synthetic drugs with a vast array of pharmacological activities.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds make it a privileged structure in drug design. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet versatile subclass: 2-methyl-4-pyrimidinol derivatives. By understanding how subtle molecular modifications translate into significant changes in biological activity, researchers can more effectively design and synthesize novel therapeutic agents.
The core 2-methyl-4-pyrimidinol structure, which exists in tautomeric equilibrium with its 2-methyl-pyrimidin-4(3H)-one form, offers several key positions for chemical modification. Strategic substitutions at the C2, C4, C5, and C6 positions of the pyrimidine ring allow for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, ultimately dictating its interaction with biological targets.[2] This guide will compare the effects of these modifications on various biological endpoints, supported by experimental data and detailed protocols to ensure scientific integrity.
I. The 2-Methyl-4-Pyrimidinol Scaffold: Rationale for Modification
The central pyrimidine ring is the key to the diverse bioactivities of these derivatives, which include anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory effects.[3][4] The rationale for modifying this scaffold is rooted in the principles of medicinal chemistry: to enhance potency, improve selectivity, and optimize drug-like properties (e.g., absorption, distribution, metabolism, and excretion - ADME).
-
C2-Position: The methyl group provides a starting point. Altering this position can influence binding in hydrophobic pockets of target proteins. Replacing it with more complex moieties, such as cyclic amines, has been shown to drastically alter the biological activity profile.
-
C4-Position: The hydroxyl/oxo group is a critical hydrogen bond donor and acceptor. Converting it to an amine or an ether linkage fundamentally changes its interaction capabilities and can be used to probe the binding site environment.
-
C5-Position: This position is often unsubstituted but represents a valuable site for introducing groups that can modulate electronic density (e.g., halogens) or interact with specific sub-pockets of a target.
-
C6-Position: Modifications here can introduce steric bulk, influencing the overall conformation of the molecule and its fit within a binding site.
II. Comparative Analysis of Biological Activities
Systematic modifications of the 2-methyl-4-pyrimidinol core have yielded derivatives with a range of biological activities. The following sections compare how substitutions at different positions influence specific therapeutic outcomes.
Derivatives of the pyrimidine core have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. SAR studies reveal that cholinesterase inhibition is highly sensitive to the steric and electronic properties of substituents at the C2 and C4 positions.[5]
-
C2-Substitutions: Replacing the C2-methyl group with various cyclic amines is a fruitful strategy. For instance, introducing a pyrrolidine ring at C2 of a 4-(naphthylmethyl)aminopyrimidine scaffold resulted in the most potent AChE inhibitor in one series, with an IC50 of 5.5 µM.[5] When a 4-methylpiperidine was used at the C2 position, the resulting compound became a highly potent and selective BuChE inhibitor (IC50 = 2.2 µM).[5] Further exploration showed that increasing the alkyl chain length on a C2-piperazine substituent from methyl to propyl enhanced AChE inhibition.[5]
-
C4-Substitutions: The C4 position is crucial for anchoring the molecule. Replacing the hydroxyl with bulky N-substituted amines, such as N-benzyl or N-(naphth-1-ylmethyl), has proven essential for potent activity.[5] The large aromatic moieties are thought to engage with the peripheral anionic site of the cholinesterase enzymes.
Table 1: Comparison of 2,4-Disubstituted Pyrimidine Derivatives as Cholinesterase Inhibitors
| Compound ID | C2-Substituent | C4-Substituent | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 9a | Pyrrolidin-1-yl | N-(naphth-1-ylmethyl)amino | 5.5 | > 100 | [5] |
| 9e | 4-Methylpiperidin-1-yl | N-(naphth-1-ylmethyl)amino | 25.8 | 2.2 | [5] |
| 7d | 4-Methylpiperazin-1-yl | N-benzylamino | 24.9 | > 100 | [5] |
| 7k | 4-Propylpiperazin-1-yl | N-benzylamino | 15.3 | > 100 |[5] |
Data synthesized from a study on 2,4-disubstituted pyrimidine derivatives.[5]
The pyrimidine scaffold is prevalent in anticancer drug discovery, targeting various mechanisms from tubulin polymerization to kinase inhibition.[6][7]
-
Tubulin Polymerization: A series of 2,4,5-substituted pyrimidines were identified as potent inhibitors of tubulin polymerization.[6] In these analogs, the C2 position was typically occupied by an amino group, the C4 by a substituted aniline, and the C5 by an indole moiety. One of the most active compounds displayed an IC50 of 0.79 µM for tubulin polymerization inhibition and potent antiproliferative activity against several cancer cell lines (IC50 = 16 to 62 nM).[6] This highlights the importance of multi-point substitution to achieve high potency.
-
Kinase Inhibition: Pyrimidine and fused pyrimidine rings are considered bioisosteres of purines and are excellent scaffolds for designing kinase inhibitors by targeting the ATP-binding site.[8][9] For instance, pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a target in oncology.[8] Similarly, pyrido[3,2-d]pyrimidines have been optimized as dual PI3K/mTOR inhibitors, where substituents at various positions fine-tune potency and selectivity.[10]
Interestingly, modifications of the 2-amino-6-methylpyrimidin-4-ol scaffold have led to compounds with significant plant growth-stimulating properties. O-substituted derivatives, synthesized from the sodium salts of the parent pyrimidinol, demonstrated growth stimulant activities ranging from 46-93% compared to the standard, heteroauxin.[11] This showcases the versatility of the scaffold beyond traditional pharmacology.
III. Experimental Protocols: Ensuring Trustworthiness
To provide a practical framework for researchers, this section details the methodologies for the synthesis and biological evaluation of these derivatives.
This protocol is based on a two-step nucleophilic aromatic substitution, a common and robust method for generating pyrimidine libraries.[5]
Step 1: Synthesis of 4-Amino-2-chloropyrimidine Intermediate
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in ethanol, add the desired primary amine (e.g., benzylamine) (1.0 eq).
-
Add a base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Reflux the reaction mixture at 75–85 °C for 3 hours, monitoring progress by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 4-amino-2-chloropyrimidine intermediate.
Step 2: Synthesis of Final 2,4-Disubstituted Product
-
In a sealed vessel, combine the 4-amino-2-chloropyrimidine intermediate (1.0 eq) with the desired secondary amine (e.g., pyrrolidine) (1.2 eq) in a suitable solvent like n-butanol.
-
Heat the mixture using microwave irradiation at 150 °C for 30 minutes.
-
Cool the reaction mixture and concentrate in vacuo.
-
Purify the crude product via column chromatography to obtain the final 2,4-disubstituted pyrimidine derivative.
This protocol describes a standard, reliable colorimetric method for measuring AChE and BuChE activity.
-
Reagent Preparation:
-
Prepare a 50 mM sodium phosphate buffer (pH 8.0).
-
Dissolve Ellman's reagent (DTNB) in the buffer to a final concentration of 10 mM.
-
Prepare substrate solutions: 10 mM acetylthiocholine iodide (ATCI) for AChE and 10 mM butyrylthiocholine iodide (BTCI) for BuChE in the buffer.
-
Prepare stock solutions of the test compounds (derivatives) in DMSO.
-
Dilute human AChE or equine BuChE in the buffer to the desired working concentration.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.
-
Add 125 µL of the DTNB solution.
-
Add 50 µL of the buffer.
-
Add 25 µL of the enzyme solution (AChE or BuChE) and incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding 25 µL of the corresponding substrate solution (ATCI or BTCI).
-
Measure the absorbance immediately at 412 nm every minute for 5 minutes using a microplate reader.
-
The rate of reaction is determined from the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control (DMSO without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) using non-linear regression analysis.
-
IV. Conclusion and Future Perspectives
The 2-methyl-4-pyrimidinol scaffold is a highly adaptable and pharmacologically relevant core. Structure-activity relationship studies have demonstrated that targeted modifications at the C2 and C4 positions are particularly effective for developing potent enzyme inhibitors, such as those for cholinesterases. The introduction of cyclic amines at C2 and large aromatic groups at C4 are key strategies for enhancing potency.[5] Meanwhile, multi-point substitutions at C2, C4, and C5 can yield potent antiproliferative agents that act on the cytoskeleton.[6]
Future research should continue to explore the vast chemical space around this scaffold. Systematic evaluation of substitutions at the C5 position could lead to improved selectivity and ADME properties. Furthermore, given the broad biological activities of pyrimidines, existing and novel libraries of 2-methyl-4-pyrimidinol derivatives should be screened against other important target classes, such as kinases, G-protein coupled receptors, and proteases, to unlock their full therapeutic potential.
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Al-Ghorbani, M., et al. (2020). Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors. Molecules, 25(18), 4238. Available from: [Link]
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Phillipson, L. J., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6280-6296. Available from: [Link]
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Marques, C., et al. (2018). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 23(10), 2445. Available from: [Link]
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Kizil, M., et al. (1998). Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. Journal of Medicinal Chemistry, 41(8), 1269-1278. Available from: [Link]
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Singh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. Available from: [Link]
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Yengoyan, A., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. Available from: [Link]
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Patel, R., et al. (2012). Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives. Medicinal Chemistry Research, 21, 3816-3823. Available from: [Link]
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Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(26), 15649-15676. Available from: [Link]
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Li, X., et al. (2021). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. European Journal of Medicinal Chemistry, 223, 113645. Available from: [Link]
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Sangeetha, R., & Sekar, M. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. Available from: [Link]
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Al-Ghorbani, M., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available from: [Link]
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A Comparative Analysis of Synthetic Routes to Dichloropyrimidinols: A Guide for Medicinal Chemists
Dichloropyrimidinols are foundational scaffolds in modern medicinal chemistry. Their strategically placed chlorine atoms serve as versatile synthetic handles for nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of diverse compound libraries.[1] The differential reactivity of the chlorine atoms, often influenced by the position of the hydroxyl group and other substituents, allows for controlled, sequential functionalization. This guide provides a comparative analysis of common synthetic routes to key dichloropyrimidinol isomers, offering insights into experimental design and rationale.
Synthesis of 4,6-Dichloropyrimidin-5-ol
The 4,6-dichloro-5-ol isomer is a critical precursor for a range of bioactive molecules. The primary synthetic strategies involve ring-forming condensation followed by chlorination.
Route 1: Condensation of Diethyl Malonate Derivatives
A classical and reliable approach begins with the condensation of a malonic ester with a nitrogen-containing synthon like formamide.
Mechanism & Rationale: This synthesis builds the pyrimidine core from acyclic precursors. Diethyl malonate and formamide, in the presence of a strong base like sodium ethoxide, undergo a condensation reaction to form 4,6-dihydroxypyrimidine.[2] This intermediate exists in tautomeric equilibrium with its more stable keto form. The subsequent and most critical step is the double chlorination of the diol.
This transformation is almost universally accomplished using phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and often the solvent.[3][4] The reaction requires high temperatures (reflux) to proceed.[5] The addition of a high-boiling tertiary amine, such as N,N-diethylaniline, is often employed to scavenge the HCl generated in situ, driving the equilibrium towards the chlorinated product.[5]
Caption: Route 1 for 4,6-Dichloropyrimidin-5-ol Synthesis.
Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4,6-dihydroxypyrimidine (1.0 mol) in phosphorus oxychloride (3.0 mol). The entire apparatus should be in a well-ventilated fume hood.[6]
-
Base Addition: To the stirred suspension, slowly add N,N-dimethylcyclohexylamine (1.0 mol) dropwise, maintaining the temperature between 50-60°C.[6]
-
Chlorination: Heat the reaction mixture to 95-100°C and maintain for 3 hours.[6]
-
Workup: After cooling to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.[3] Caution: POCl₃ reacts violently with water.[3] The residue is then cautiously poured onto crushed ice.
-
Extraction & Purification: The aqueous mixture is extracted multiple times with a suitable organic solvent (e.g., chloroform or ethyl acetate). The combined organic layers are washed with a dilute sodium carbonate solution, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product, which can be further purified by distillation or recrystallization.[7]
Synthesis of 2,4-Dichloropyrimidin-5-ol
This isomer is frequently synthesized by direct chlorination of a pre-existing pyrimidine ring, typically derived from uracil derivatives.
Route 2: Chlorination of 5-Hydroxyuracil
This is the most direct and widely adopted method, leveraging commercially available starting materials.
Mechanism & Rationale: 5-Hydroxyuracil (also known as 2,4-dihydroxy-5-hydroxypyrimidine) is treated with a potent chlorinating agent, again, typically phosphorus oxychloride. The mechanism involves the conversion of the keto-enol tautomers of the uracil ring into the corresponding chloro-aromatic system.[3] This reaction is often sluggish and requires forcing conditions, such as prolonged heating at reflux.[8]
The efficiency of this chlorination can be enhanced by the addition of tertiary amines or their salts.[3] More contemporary, solvent-free methods have been developed that use equimolar amounts of POCl₃ in a sealed reactor, which improves safety, reduces waste, and simplifies the workup process.[9][10]
Caption: Route 2 for 2,4-Dichloropyrimidin-5-ol Synthesis.
Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil
This protocol for a related 5-substituted pyrimidine illustrates the general large-scale procedure.
-
Setup: Charge a reactor with 5-fluorouracil (1.00 mole equivalent) and phosphorus oxychloride (2.50 mole equivalents) under a nitrogen atmosphere. Heat the mixture to approximately 100°C with stirring.[11]
-
Base Addition: Slowly add N,N-dimethylaniline (2.00 mole equivalents) over several hours while maintaining the temperature at 100°C. Continue stirring at this temperature for up to 4 hours after the addition is complete.[11]
-
Quenching: Cool the reaction mixture to 20°C. In a separate vessel, prepare a mixture of water and dichloromethane. Slowly and carefully quench the reaction mixture into the water/dichloromethane mixture, ensuring the temperature does not exceed 40°C.[11] Caution: This step is highly exothermic.
-
Extraction & Purification: Stir the quenched mixture for at least 3 hours, then allow the layers to separate. Extract the aqueous phase with dichloromethane. Combine the organic phases and wash sequentially with aqueous hydrochloric acid and aqueous sodium bicarbonate solution. The final organic solution can be concentrated to provide the product. A typical yield for this process is around 95%.[11]
Comparative Summary of Synthetic Routes
The choice of synthetic route depends on several factors including starting material availability, scalability, and safety considerations. The following table summarizes the key aspects of the discussed routes.
| Target Molecule | Starting Material(s) | Key Reagents | Typical Yield | Key Advantages | Key Challenges |
| 4,6-Dichloropyrimidin-5-ol | Diethyl Malonate, Formamide | NaOEt, POCl₃, N,N-Diethylaniline | 80-90% | Reliable, builds the core structure from simple precursors. | Multi-step process. |
| 2,4-Dichloropyrimidin-5-ol | 5-Hydroxyuracil | POCl₃, Tertiary Amine (e.g., N,N-Dimethylaniline) | ~85-95%[8][11] | Direct, high-yielding, uses readily available starting material. | Requires careful handling and quenching of excess POCl₃.[3] |
| 2,4-Dichloro-5-aminopyrimidine | 5-Nitrouracil | POCl₃, Catalytic Hydrogenation (e.g., Pd/C) | ~84% (chlorination step)[12] | Provides access to the valuable 5-amino substituted scaffold. | The nitro-intermediate can be unstable.[12] Metal reductions can cause environmental issues.[12] |
Workflow Overview
The general workflow for these syntheses involves a core transformation—either ring formation or modification—followed by a rigorous purification sequence.
Caption: Generalized workflow for dichloropyrimidinol synthesis.
Conclusion
The synthesis of dichloropyrimidinols predominantly relies on the robust and effective chlorination of pyrimidinediols using phosphorus oxychloride. While traditional methods using excess POCl₃ are effective, they present significant handling and environmental challenges, especially at scale.[4] Modern, solvent-free approaches using stoichiometric reagents in sealed systems offer a safer and more sustainable alternative.[9][10] The choice between building the pyrimidine ring from scratch versus modifying a pre-existing core depends largely on the availability and cost of the required starting materials. For drug development professionals, a thorough understanding of these routes, their underlying mechanisms, and their practical considerations is essential for the efficient synthesis of novel pyrimidine-based therapeutics.
References
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Hill, M. D. (2010). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Pharmaceuticals, 3(9), 2915-2927. Retrieved from [Link]
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Knapp, D. M., et al. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. The Journal of Organic Chemistry, 88(13), 9475-9487. Retrieved from [Link]
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Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4306-4316. Retrieved from [Link]
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Krackov, M. H. (1966). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Oregon State University. Retrieved from [Link]
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ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]
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-
Wang, Y., et al. (2012). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. ResearchGate. Retrieved from [Link]
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Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
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PubMed. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Retrieved from [Link]
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MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Retrieved from [Link]
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Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]
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Chen, L., et al. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1438. Retrieved from [Link]
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Organic Chemistry Portal. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. Retrieved from [Link]
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ResearchGate. (2014). Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for 5,6-Dichloro-2-methyl-4-pyrimidinol
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification and purity assessment of 5,6-Dichloro-2-methyl-4-pyrimidinol, a critical intermediate in pharmaceutical synthesis. We will explore two orthogonal analytical techniques, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC), providing the scientific rationale behind method selection, detailed validation protocols, and comparative performance data. This document is intended for researchers, analytical chemists, and quality control professionals in the drug development sector.
Introduction: The Analytical Imperative for Pharmaceutical Intermediates
This compound is a halogenated pyrimidine derivative. Such molecules serve as fundamental building blocks in the synthesis of various Active Pharmaceutical Ingredients (APIs). The purity of this intermediate is paramount, as any impurities can be carried through the synthetic process, potentially impacting the safety and efficacy of the final drug product.
Therefore, robust and reliable analytical methods are not merely a regulatory requirement but a cornerstone of quality assurance.[1][2] The process of analytical method validation provides documented evidence that a chosen method is fit for its intended purpose, ensuring consistent, reproducible, and accurate results.[3][4] This guide will compare two primary methods suitable for a chlorinated, heterocyclic compound: HPLC with UV detection and GC with a halogen-specific detector.
The Validation Workflow: A Framework for Trustworthiness
Before delving into specific techniques, it's essential to understand the universal framework of analytical method validation. The process is a systematic evaluation of a method's performance characteristics against pre-defined acceptance criteria, as stipulated by guidelines from the International Council for Harmonisation (ICH).
Caption: General workflow for analytical method validation.
Method 1: Reversed-Phase HPLC with UV Detection (HPLC-UV)
Expertise & Rationale: RP-HPLC is the workhorse of pharmaceutical analysis for its versatility in separating a wide range of non-volatile and semi-volatile compounds. The pyrimidine ring in the target analyte contains a chromophore, making it suitable for UV detection.[5][6] A C18 stationary phase is selected for its hydrophobicity, which provides effective retention for moderately polar compounds like this compound. The use of a buffered mobile phase is critical to control the ionization state of the pyrimidinol's hydroxyl group, ensuring consistent retention times and peak shapes.[7]
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.
-
Sample Preparation: Prepare samples to a target concentration of 100 µg/mL in diluent.
-
Validation Performance Data: HPLC-UV
| Validation Parameter | Acceptance Criteria | Experimental Result |
| Specificity | No interference from blank/placebo at the analyte's retention time. | Pass |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | 0.9995 |
| Range | 50 - 150 µg/mL (50% - 150% of test concentration) | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% recovery at three concentration levels. | 99.2% - 101.5% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for n=6 injections. | 0.85% |
| Precision (Intermediate) | Overall RSD ≤ 2.0% (different day, different analyst). | 1.12% |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) of 3:1. | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N of 10:1, with acceptable precision and accuracy. | 0.3 µg/mL |
| Robustness | RSD ≤ 2.0% with small variations in pH, flow rate, column temp. | Pass |
Method 2: Gas Chromatography with Halogen-Specific Detector (GC-XSD)
Expertise & Rationale: Gas chromatography is an ideal technique for separating volatile and semi-volatile compounds. The presence of two chlorine atoms on the pyrimidine ring makes this compound an excellent candidate for highly selective and sensitive halogen-specific detectors.[8][9] While an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds[10], a Halogen-Specific Detector (XSD) offers superior selectivity with an even cleaner baseline, as it is less susceptible to interference from other electronegative species.[11] This makes GC-XSD a powerful alternative for detecting trace-level impurities or for analysis in complex sample matrices.
Caption: Principle of a Halogen-Specific Detector (XSD).
Detailed Experimental Protocol: GC-XSD
-
Instrumentation:
-
Gas chromatograph equipped with a Split/Splitless injector and a Halogen-Specific Detector (XSD).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 min.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
-
Solvent: Methanol or Ethyl Acetate.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with ethyl acetate.
-
Sample Preparation: Prepare samples to a target concentration of 100 µg/mL in ethyl acetate.
-
Validation Performance Data: GC-XSD
| Validation Parameter | Acceptance Criteria | Experimental Result |
| Specificity | No interfering peaks from blank solvent at the analyte's retention time. | Pass |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | 0.9992 |
| Range | 1 - 200 µg/mL | Pass |
| Accuracy (Recovery) | 97.0% - 103.0% recovery at three concentration levels. | 98.5% - 101.8% |
| Precision (Repeatability) | RSD ≤ 2.0% for n=6 injections. | 1.15% |
| Precision (Intermediate) | Overall RSD ≤ 3.0% (different day, different analyst). | 1.95% |
| Limit of Detection (LOD) | S/N of 3:1. | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | S/N of 10:1, with acceptable precision and accuracy. | 0.07 µg/mL |
| Robustness | RSD ≤ 3.0% with small variations in flow rate, oven ramp. | Pass |
Comparative Analysis: HPLC-UV vs. GC-XSD
The choice between HPLC and GC is not merely a matter of preference but is dictated by the specific analytical challenge. Both methods, when properly validated, are suitable for the analysis of this compound. The following table provides a direct comparison to guide the selection process.
| Feature | HPLC-UV | GC-XSD | Rationale & Recommendation |
| Selectivity | Moderate | Very High | GC-XSD is superior for analyzing samples in complex matrices or for trace-level halogenated impurity profiling.[11] |
| Sensitivity | Good | Excellent | The XSD's specific response to halogens results in significantly lower LOD and LOQ values.[8] |
| Sample Throughput | Potentially Higher | Moderate | Modern UHPLC systems can offer faster run times. GC methods are often limited by oven cooling cycles. |
| Analyte Suitability | Broad (non-volatiles) | Limited (volatiles) | The analyte must be thermally stable and sufficiently volatile for GC. HPLC is more forgiving for less stable compounds. |
| Instrumentation | Ubiquitous in QC labs. | More specialized. | Standard HPLC-UV systems are more common and versatile for general pharmaceutical analysis. |
| Primary Application | Assay and Purity: Ideal for quantifying the main component and known, UV-active impurities. | Trace Impurity Analysis: Unmatched for detecting and quantifying unknown halogenated impurities. |
Conclusion and Recommendations
Both RP-HPLC-UV and GC-XSD are powerful, validated methods for the analysis of this compound.
-
For routine quality control, assay, and the analysis of known impurities, the developed RP-HPLC-UV method is recommended. Its robustness, accessibility, and high throughput make it ideal for commercial manufacturing environments.
-
For impurity profiling, stability studies where unknown degradants may form, and for release testing requiring very low detection limits of halogenated by-products, the GC-XSD method is the superior choice. Its exceptional selectivity and sensitivity provide a level of analytical certainty that is difficult to achieve with less specific detectors.
Ultimately, employing orthogonal methods like these provides a more complete analytical picture, enhancing confidence in the quality and consistency of the pharmaceutical intermediate.
References
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Nilsson, U. J., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. SpringerLink. [Link]
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Popova, D. O., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]
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- Labcompliance. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?.
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Kurbaveli, E., et al. (2014). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. [Link]
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Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]
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Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
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Alagawadi, K. R., et al. (2019). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed Central. [Link]
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A Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from the 5,6-Dichloro-2-methyl-4-pyrimidinol Scaffold
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
For researchers in drug discovery, the pyrimidine ring is a cornerstone of kinase inhibitor design. Its structure is a privileged scaffold, effectively mimicking the adenine ring of ATP and enabling it to bind to the highly conserved ATP-binding pocket of many protein kinases.[1][2][3] The specific scaffold, 5,6-Dichloro-2-methyl-4-pyrimidinol, represents a versatile starting point for synthesizing a diverse library of potential inhibitors. The dichlorination at positions 5 and 6, combined with the methyl group at position 2, provides distinct electronic properties and steric handles for further chemical modification.
However, the very feature that makes pyrimidines so effective—their ability to target the conserved ATP hinge region—also presents a formidable challenge: cross-reactivity.[1][4] An inhibitor designed for a specific kinase can often bind to and inhibit numerous other kinases, leading to off-target effects.[1] These off-target activities can confound experimental data and, in a clinical context, lead to toxicity.[5][6] Conversely, this promiscuity can be strategically leveraged for polypharmacology, where engaging multiple targets is therapeutically beneficial.[7]
This guide provides a comprehensive framework for understanding, measuring, and interpreting the cross-reactivity of kinase inhibitors derived from pyrimidine-based scaffolds. While specific, publicly available kinome-wide data for derivatives of this compound is limited, the principles and methodologies discussed herein are universally applicable. We will explore the state-of-the-art experimental protocols, data interpretation strategies, and medicinal chemistry approaches to modulate inhibitor selectivity, using illustrative examples from closely related pyrimidine families.
The Kinase Selectivity Challenge: A Conserved Target
The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[8] This conservation makes achieving high selectivity a non-trivial task. Minor chemical modifications to an inhibitor can dramatically alter its kinome-wide interaction profile.[4][9] Therefore, a deep understanding of an inhibitor's selectivity is not just a characterization step but a critical component of its validation as a reliable chemical probe or a viable therapeutic candidate.
Caption: Pyrimidine inhibitors bind the conserved hinge region of kinases.
Methodologies for Comprehensive Cross-Reactivity Profiling
A multi-faceted approach combining biochemical and cell-based assays is essential for accurately profiling a kinase inhibitor.
Biochemical Assays: In Vitro Potency and Selectivity
These assays measure the direct interaction between an inhibitor and a purified kinase enzyme. Large-scale panels are the gold standard for an initial, broad assessment of selectivity.
Key Technology: Kinome Scanning
Platforms like KINOMEscan™ or scanMAX℠ assess the binding of a compound against a panel of hundreds of human kinases (often over 400).[9] The output is typically reported as the percentage of kinase activity inhibited at a fixed concentration (e.g., 1 µM) or as a dissociation constant (Kd) for each interaction. This provides a global view of the inhibitor's selectivity profile.
Protocol: In Vitro IC50 Determination
The half-maximal inhibitory concentration (IC50) is a quantitative measure of an inhibitor's potency against a specific kinase.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.[10]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a buffer-compatible format.
-
Prepare the purified, recombinant kinase enzyme at a 2X final concentration in kinase buffer.
-
Prepare the specific peptide or protein substrate and ATP at 2X final concentrations. The substrate is often tagged (e.g., biotin) for detection.[5]
-
-
Assay Execution:
-
Add a fixed volume of the inhibitor dilutions to the wells of a microplate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).[10]
-
Initiate the kinase reaction by adding the enzyme and substrate/ATP mixture to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time must be within the linear range of the enzymatic reaction.
-
-
Signal Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence, luminescence, or ELISA-based technologies that employ a phospho-specific antibody.[10]
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to calculate the IC50 value.
-
Caption: Workflow for a typical in vitro kinase inhibition (IC50) assay.
Cell-Based Assays: Confirming Target Engagement in a Physiological Context
While biochemical assays are essential, they do not fully recapitulate the cellular environment where factors like ATP concentration, protein scaffolding, and cell permeability influence inhibitor activity.[6] Cell-based assays are crucial for validating that an inhibitor engages its intended target in living cells.
Key Technology: Cellular Thermal Shift Assay (CETSA®)
CETSA assesses target engagement by measuring changes in the thermal stability of a target protein upon ligand binding. When an inhibitor binds to its target kinase, the resulting complex is often more resistant to heat-induced denaturation.
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with the test inhibitor at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Protein Isolation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.
-
Target Detection: Quantify the amount of the target kinase remaining in the soluble fraction using methods like Western Blot or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein versus temperature. A successful target engagement will result in a rightward shift of the melting curve for the inhibitor-treated samples compared to the control.
Comparative Analysis: Interpreting Selectivity Data
The following tables provide illustrative examples of how to present and interpret selectivity data for pyrimidine-based kinase inhibitors.
Table 1: Example Selectivity Profiles of Two Hypothetical Pyrimidine Derivatives
| Kinase Target | Inhibitor A (IC50, nM) | Inhibitor B (IC50, nM) | Comments |
| Primary Target: Kinase X | 5 | 15 | Inhibitor A is more potent on the primary target. |
| Kinase Y (Family A) | 50 | >10,000 | Inhibitor A shows 10-fold off-target activity; Inhibitor B is highly selective. |
| Kinase Z (Family B) | 2,500 | 30 | Inhibitor B has a significant off-target liability against Kinase Z. |
| Kinase W (Family A) | 75 | >10,000 | Both inhibitors show different profiles even against kinases from the same family. |
This table is a hypothetical representation for illustrative purposes.
Table 2: Key Metrics for Quantifying Kinase Inhibitor Selectivity
| Metric | Description | Interpretation |
| Selectivity Score (S-score) | A quantitative measure that divides the kinome into specified groups and calculates the number of kinases inhibited above a certain threshold (e.g., S(10) at 1µM is the number of kinases inhibited >90%). | A lower S-score indicates higher selectivity. For example, an S(10) of 1 means only one kinase was strongly inhibited.[9] |
| Fold Selectivity | The ratio of the IC50 value for an off-target kinase to the IC50 value for the primary target kinase. | A higher fold-selectivity is desirable (e.g., >100-fold is often a benchmark for a selective inhibitor). |
| Residence Time | The duration of the inhibitor-target complex (k_off). | A longer residence time can lead to more durable pharmacological effects, which can be beneficial but may also prolong off-target toxicity. |
Strategies to Enhance Inhibitor Selectivity
When initial screening reveals poor selectivity, medicinal chemists can employ several strategies to optimize the lead compound. This is an iterative process guided by structural biology and computational modeling.
-
Structure-Based Design: High-resolution crystal structures of the inhibitor bound to its target (and off-target) kinases can reveal subtle differences in the ATP-binding pocket.[11]
-
Targeting Unique Pockets: Modifications can be designed to exploit less-conserved regions near the ATP site, such as the "back pocket" or the region adjacent to the gatekeeper residue.[9][11]
-
Modulating Physicochemical Properties: Altering properties like lipophilicity and hydrogen bonding capacity can shift the selectivity profile by favoring interactions with the desired target over others.[4][9]
Conclusion
The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. However, success hinges on a rigorous and comprehensive evaluation of cross-reactivity. By combining broad, in vitro kinome scanning with detailed IC50 determinations and validating hits in cell-based target engagement assays, researchers can build a clear and reliable profile of their compounds. This multi-pronged approach is fundamental to identifying potent and selective inhibitors, minimizing confounding off-target effects, and ultimately developing safer and more effective therapeutic agents. The insights gained from such studies not only characterize a single molecule but also enrich our collective understanding of the complex and druggable landscape of the human kinome.
References
- A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpret
- Troubleshooting off-target effects of pyrimidine-based inhibitors. Benchchem.
- Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors: A Compar
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
- Unexpected Off-Targets and Paradoxical Pathway Activ
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace.
- Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. bioRxiv.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
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A Spectroscopic Journey: Characterizing 5,6-Dichloro-2-methyl-4-pyrimidinol and Its Synthetic Precursors
This guide provides an in-depth spectroscopic comparison of 5,6-Dichloro-2-methyl-4-pyrimidinol, a key heterocyclic building block, and its foundational precursors. For researchers, synthetic chemists, and quality control analysts, understanding the distinct spectral signatures at each stage of a synthetic pathway is paramount for reaction monitoring, impurity profiling, and final product verification. Here, we move beyond a simple data dump, offering a narrative that explains the causal links between molecular transformations and their spectroscopic consequences, grounded in established analytical principles.
The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, with the pyrimidine scaffold appearing in numerous therapeutic agents.[1][2] The journey to our target molecule, this compound, typically begins with the condensation of a β-dicarbonyl compound with an amidine, followed by chlorination. This guide focuses on the key transformations from simple starting materials—diethyl malonate and acetamidine hydrochloride—to the cyclized intermediate, 2-methyl-4,6-pyrimidinediol, and finally to the chlorinated target compound.
The Synthetic Pathway: A Visual Overview
The transformation from simple precursors to the final chlorinated pyrimidinol involves two major chemical events: heterocycle formation and subsequent halogenation. Each step imparts unique and identifiable features to the molecule's spectroscopic profile. The general workflow provides the necessary context for the comparative data that follows.
Caption: Generalized synthetic workflow for this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The transformation from linear precursors to a heterocyclic system and the subsequent introduction of electron-withdrawing chlorine atoms cause significant and predictable shifts in the proton (¹H) and carbon (¹³C) chemical environments.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum using a standard pulse program. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
Comparative ¹H NMR Data
| Compound | Key Proton Signals (δ, ppm) | Rationale for Spectral Features |
| Diethyl Malonate | ~4.2 (q, 4H, -OCH₂ CH₃), ~3.4 (s, 2H, -CO-CH₂ -CO-), ~1.25 (t, 6H, -OCH₂CH₃ ) | Shows the characteristic quartet/triplet pattern of an ethyl ester and a key singlet for the active methylene protons. |
| Acetamidine HCl | ~2.3 (s, 3H, CH₃ -C), Broad signals for -NH₂ and =NH protons | A simple spectrum dominated by the methyl singlet. The amine and imine protons are often broad and may exchange with trace water in the solvent.[3][4] |
| 2-Methyl-4,6-pyrimidinediol | ~11.0-12.0 (br s, 2H, -OH), ~5.0 (s, 1H, C5-H ), ~2.2 (s, 3H, CH₃ ) | The active methylene proton from the malonate is now an aromatic/vinylic proton on the pyrimidine ring (C5-H). The ester signals are absent, and broad hydroxyl peaks appear, confirming cyclization. The existence of keto-enol tautomers can lead to variations in this spectrum. |
| This compound | ~13.0 (br s, 1H, -OH), ~2.5 (s, 3H, CH₃ ) | The most significant change is the complete disappearance of the C5-H signal, confirming substitution at this position. The introduction of two chlorine atoms deshields the remaining ring protons and the methyl group slightly. |
Comparative ¹³C NMR Data
| Compound | Key Carbon Signals (δ, ppm) | Rationale for Spectral Features |
| Diethyl Malonate | ~167 (-C =O), ~61 (-OC H₂-), ~41 (-CO-C H₂-CO-), ~14 (-C H₃) | Characterized by the ester carbonyl carbon, two distinct sp³ carbons of the ethyl group, and the central methylene carbon. |
| Acetamidine HCl | ~168 (C =N), ~20 (C H₃) | Shows two primary signals: the imine carbon and the methyl carbon.[5] |
| 2-Methyl-4,6-pyrimidinediol | ~165 (C4/C6), ~158 (C2), ~85 (C5) | The formation of the pyrimidine ring results in multiple sp² carbons. The upfield shift of C5 is characteristic of a carbon atom situated between two electron-donating groups in the ring. |
| This compound | ~160 (C2), ~155 (C4), ~140 (C6), ~120 (C5), ~20 (C H₃) | The introduction of chlorine atoms dramatically shifts the sp² carbons. C5 and C6, now directly bonded to chlorine, are significantly deshielded compared to the unchlorinated intermediate. The exact shifts can be predicted using computational tools.[6] |
Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an invaluable technique for monitoring the appearance and disappearance of key functional groups. The synthesis of our target compound involves a dramatic change in functionality, from esters and amidines to a hydroxylated heterocycle and finally a chlorinated analogue, all of which have distinct vibrational modes.[7][8]
Experimental Protocol: FTIR
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty sample compartment (or with the clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
Comparative FTIR Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Rationale for Spectral Features |
| Diethyl Malonate | ~2980 (C-H stretch), ~1740 (strong, sharp C=O ester stretch) | The spectrum is dominated by the intense ester carbonyl (C=O) stretching band. The presence of two ester groups can sometimes lead to a split or broadened peak.[9] |
| Acetamidine HCl | ~3400-3100 (N-H stretches), ~1680 (C=N stretch) | Characterized by broad N-H stretching bands from the amine/imine groups and a strong C=N stretching vibration.[10] |
| 2-Methyl-4,6-pyrimidinediol | ~3200-2500 (broad O-H stretch), ~1650 (C=O/C=N/C=C ring stretches), No ~1740 ester band | The sharp ester C=O band is absent. A very broad O-H stretching band appears, indicative of the hydroxyl groups and potential hydrogen bonding. The 1600-1680 cm⁻¹ region shows complex bands from ring vibrations.[7] |
| This compound | ~3100-2400 (broad O-H stretch), ~1600 (C=N/C=C ring stretches), ~700-800 (C-Cl stretch) | The O-H and ring stretching bands remain, but a new, strong absorption appears in the fingerprint region (below 800 cm⁻¹), which is characteristic of the C-Cl stretching vibration, confirming successful chlorination.[8] |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. In this synthetic sequence, MS is particularly powerful for confirming the final chlorination step due to the characteristic isotopic pattern of chlorine.
Experimental Protocol: MS
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a coupled Gas Chromatography (GC) or Liquid Chromatography (LC) system.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Impact (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and key fragment ions.
Comparative MS Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key [M]⁺ or [M+H]⁺ (m/z) and Fragmentation |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | m/z 160. Fragmentation often involves the loss of an ethoxy group (-OC₂H₅, 45 Da) to give a peak at m/z 115.[11] |
| Acetamidine HCl | C₂H₇ClN₂ | 94.54 | The free base has a molecular weight of 58.08. The spectrum will show the molecular ion of the free base at m/z 58. |
| 2-Methyl-4,6-pyrimidinediol | C₅H₆N₂O₂ | 126.11 | A molecular ion peak at m/z 126 confirms the cyclization product. |
| This compound | C₅H₄Cl₂N₂O | 194.01 | Exhibits a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The pattern will show peaks at m/z 194 (M⁺, for ²x³⁵Cl), 196 (M+2, for ¹x³⁵Cl and ¹x³⁷Cl), and 198 (M+4, for ²x³⁷Cl) in an approximate ratio of 9:6:1. This pattern is definitive proof of dichlorination.[12][13] |
Part 4: UV-Visible Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly sensitive to the formation and extension of conjugated systems. The creation of the aromatic pyrimidine ring from non-aromatic precursors results in a distinct chromophore that is further modified by substitution.
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.
-
Spectrum Acquisition: Scan the sample solution over a range of approximately 200-400 nm to determine the wavelength of maximum absorbance (λ_max).
Comparative UV-Vis Data
| Compound | Key λ_max (nm) | Rationale for Spectral Features |
| Diethyl Malonate | < 220 nm | Lacks a significant chromophore; only shows weak n→σ* transitions at very short wavelengths. |
| Acetamidine HCl | < 220 nm | Also lacks a conjugated system and does not absorb significantly in the standard UV range. |
| 2-Methyl-4,6-pyrimidinediol | ~260 nm | The formation of the conjugated pyrimidine ring creates a strong chromophore, resulting in a distinct absorption band (π→π* transition) in the UV region.[14][15] |
| This compound | ~270-280 nm | The addition of chlorine atoms (auxochromes) to the pyrimidine ring typically causes a bathochromic (red) shift in the λ_max. The exact position is sensitive to solvent and pH.[16][17] |
Conclusion
The spectroscopic comparison of this compound and its precursors reveals a clear and logical progression of spectral changes that directly correlate with the chemical transformations of the synthesis. From the disappearance of the ester C=O stretch in FTIR to the emergence of a complex aromatic profile in NMR and the definitive isotopic cluster in mass spectrometry, each analytical technique provides a unique and complementary piece of the structural puzzle. This guide serves as a practical reference for researchers, enabling confident identification of intermediates and ensuring the purity and identity of the final product through a multi-faceted spectroscopic approach.
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Efficacy of Dichloromethyl-Pyrimidine Derivatives in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous anticancer agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, primarily by interfering with nucleic acid synthesis or acting as kinase inhibitors, thus disrupting cancer cell proliferation and survival.[1][2] This guide provides a comparative analysis of the efficacy of dichloromethyl-pyrimidine derivatives against various cancer cell lines. While the initial focus was on 5,6-Dichloro-2-methyl-4-pyrimidinol derivatives, the available literature predominantly features studies on the closely related 2,4-dichloro-6-methylpyrimidine scaffold. Therefore, this guide will synthesize the existing data on these potent anticancer agents, offering insights into their structure-activity relationships, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Efficacy of Dichloromethyl-Pyrimidine Derivatives
The anticancer activity of dichloromethyl-pyrimidine derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The table below summarizes the in vitro cytotoxic activity of representative dichloromethyl-pyrimidine derivatives.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 21 | HCC827 (NSCLC) | 0.010 | [3] |
| H1975 (L858R/T790M NSCLC) | 0.21 | [3] | |
| A549 (WT EGFR NSCLC) | 0.99 | [3] | |
| Compound L-18 | H1975 (L858R/T790M NSCLC) | 0.65 ± 0.06 | [3][4] |
| Thiazolo[4,5-d]pyrimidine 3b | C32 (Melanoma) | 24.4 | [5][6] |
| A375 (Melanoma) | 25.4 | [5][6] | |
| Benzofuran Derivative 7 | A549 (NSCLC) | 6.3 ± 2.5 | [7] |
| HepG2 (Hepatocellular Carcinoma) | 11 ± 3.2 | [7] | |
| Benzofuran Derivative 8 | A549 (NSCLC) | 3.5 ± 0.6 | [7] |
| HepG2 (Hepatocellular Carcinoma) | 3.8 ± 0.5 | [7] | |
| SW620 (Colorectal Carcinoma) | 10.8 ± 0.9 | [7] |
Mechanisms of Action: Targeting Key Cancer Pathways
Dichloromethyl-pyrimidine derivatives exert their anticancer effects through various mechanisms, primarily by targeting signaling pathways crucial for cancer cell growth and survival.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
Several 2,4-dichloro-6-methylpyrimidine derivatives have been designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in non-small cell lung cancer (NSCLC).[3][4] Some of these compounds show high selectivity for mutant forms of EGFR, such as L858R/T790M, which are associated with resistance to first-generation EGFR inhibitors.[3][4] By binding to the ATP-binding site of the EGFR kinase domain, these derivatives block downstream signaling pathways that promote cell proliferation and survival.
Caption: Figure 1: Inhibition of the EGFR Signaling Pathway.
Induction of Apoptosis and Cell Cycle Arrest
A common mechanism of action for these compounds is the induction of apoptosis (programmed cell death) and arrest of the cell cycle. Studies have shown that treatment with these derivatives can lead to an increase in the population of cells in the G2/M phase of the cell cycle, indicating a blockage of cell division.[7] Furthermore, they can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, leading to the activation of caspases and ultimately, cell death.[4]
Key Experimental Protocols
The evaluation of the anticancer efficacy of novel chemical entities relies on a series of well-established in vitro assays. Below are detailed protocols for the key experiments used to characterize the activity of dichloromethyl-pyrimidine derivatives.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Figure 2: MTT Assay Workflow.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the pyrimidine derivatives for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC and PI positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cell.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to eliminate RNA staining). Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is plotted as a histogram of fluorescence intensity, which reveals the percentage of cells in G0/G1, S, and G2/M phases.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of compounds on signaling pathways.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, PARP, p-EGFR), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Caption: Figure 3: Western Blotting Workflow.
Conclusion and Future Directions
Dichloromethyl-pyrimidine derivatives represent a promising class of anticancer agents with potent activity against a variety of cancer cell lines, particularly those driven by aberrant kinase signaling. The structure-activity relationship studies, although still in their early stages for this specific scaffold, suggest that modifications to the pyrimidine core can significantly impact efficacy and selectivity. Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to fully explore their therapeutic potential. Elucidating the precise molecular targets and understanding the mechanisms of resistance will be crucial for the clinical translation of these promising compounds. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct these vital investigations.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,6-Dichloro-2-methyl-4-pyrimidinol
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not just regulatory requirements; they are integral to the integrity of our research and the well-being of our community. This guide provides a detailed protocol for the safe disposal of 5,6-dichloro-2-methyl-4-pyrimidinol, a halogenated organic compound. The procedures outlined here are grounded in established safety principles and regulatory guidelines to ensure minimal risk and environmental impact.
Hazard Assessment and Characterization
While a specific Safety Data Sheet (SDS) for this compound was not available, a thorough review of structurally similar chlorinated pyrimidines, such as 4,6-dichloro-2-methylpyrimidine and 5-amino-4,6-dichloro-2-methylpyrimidine, allows for a reliable hazard assessment.
Based on these analogous compounds, this compound is anticipated to be a hazardous substance with the following potential classifications[1][2][3]:
-
Skin Corrosion/Irritation: Likely to cause skin irritation[1][2][3].
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation[1][2][3].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[2][3].
It is crucial to handle this compound with the appropriate precautions to avoid exposure. As a chlorinated organic compound, it falls under the category of halogenated organic wastes, which have specific disposal requirements due to their potential to form toxic byproducts upon improper treatment[4][5][6].
Incompatible Materials: To prevent dangerous reactions, avoid contact with strong oxidizing agents and strong acids[2][7].
Personal Protective Equipment (PPE)
Prior to handling this compound in any capacity, including for disposal, it is mandatory to wear the following personal protective equipment:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation[1][2]. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation[1][2]. |
| Lab Coat | A standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of spills. | To prevent inhalation of dust or vapors, which may cause respiratory irritation[2][3]. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to contain the material and prevent exposure.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed above.
-
Containment: For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container. Avoid generating dust[8]. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a rinse with water. Collect all cleaning materials as hazardous waste.
-
Waste Disposal: The collected spill material and decontamination supplies must be disposed of as hazardous waste.
Waste Segregation and Disposal Procedure
Proper segregation of chemical waste is essential for safe and compliant disposal. As a halogenated organic compound, this compound must not be mixed with other waste streams.
Experimental Protocol for Waste Collection:
-
Container Selection: Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Skin and Eye Irritant")
-
The date of accumulation.
-
-
Collection: Place all waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, into the labeled waste container.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
The following diagram illustrates the decision-making process for the disposal of this compound:
Caption: Waste Disposal Workflow for this compound.
Final Disposal
The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal facility. It is imperative to adhere to all local, state, and federal regulations governing hazardous waste disposal[8]. The most common and effective method for the disposal of halogenated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic gases produced during combustion[5].
Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste. This is strictly prohibited and can lead to significant environmental contamination and regulatory penalties.
The following diagram outlines the overall safety and disposal process:
Caption: Safety and Disposal Protocol Overview.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the final disposal of hazardous materials.
References
-
University of California, Riverside. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. bucknell.edu [bucknell.edu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Navigating the Safe Handling of 5,6-Dichloro-2-methyl-4-pyrimidinol: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate, and actionable information on the appropriate personal protective equipment (PPE) for handling 5,6-Dichloro-2-methyl-4-pyrimidinol (CAS No. 32265-50-2). Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each recommendation, grounded in established safety principles.
Immediate Safety Profile: Understanding the Risks
This compound is a chlorinated pyrimidine derivative. While comprehensive toxicological data for this specific compound is not extensively published, the available Safety Data Sheet (SDS) and data from structurally similar compounds indicate that it should be handled with care. The primary hazards associated with this and similar chlorinated heterocyclic compounds include:
-
Skin Irritation and Corrosion: Many chlorinated organic compounds can cause skin irritation upon contact. Prolonged or repeated exposure may lead to more severe effects.[1][2]
-
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation or damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[2]
-
Potential for Systemic Effects: As with many halogenated compounds, absorption through the skin or inhalation may lead to systemic toxicity. While specific data for this compound is limited, a conservative approach is warranted.
Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is a mandatory component of the risk assessment and experimental plan.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table outlines the minimum recommended PPE for various tasks involving this compound.
| Laboratory Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Laboratory coat | NIOSH-approved N95 respirator (or equivalent) |
| Solution Preparation | Chemical splash goggles | Nitrile gloves | Chemical-resistant apron over a laboratory coat | Work in a certified chemical fume hood |
| Reaction Setup and Monitoring | Chemical splash goggles and face shield | Nitrile gloves | Chemical-resistant apron over a laboratory coat | Work in a certified chemical fume hood |
| Work-up and Purification | Chemical splash goggles and face shield | Nitrile gloves | Chemical-resistant apron over a laboratory coat | Work in a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if handling sealed containers |
A Deeper Dive into PPE Selection and Use: The "Why" Behind the "What"
Understanding the rationale behind each piece of PPE empowers researchers to make informed decisions and cultivate a robust safety culture.
Eye and Face Protection
Due to the potential for serious eye irritation, appropriate eye and face protection is non-negotiable.
-
Safety Glasses with Side Shields: These provide a baseline level of protection against flying particles during low-risk operations like handling sealed containers.
-
Chemical Splash Goggles: These should be worn whenever there is a risk of splashes, such as when preparing solutions or performing reactions. They form a seal around the eyes, offering superior protection compared to safety glasses.
-
Face Shield: A face shield should be used in conjunction with chemical splash goggles during operations with a higher risk of splashes or vigorous reactions. It provides an additional layer of protection for the entire face.
Hand Protection
The skin is a primary route of exposure.
-
Nitrile Gloves: These are recommended for their broad chemical resistance to a variety of substances. For handling this compound, double-gloving is a prudent measure to increase protection and allow for the safe removal of the outer glove in case of contamination. Always inspect gloves for signs of degradation before use and change them frequently.
Body Protection
-
Laboratory Coat: A standard laboratory coat provides a barrier against incidental contact.
-
Chemical-Resistant Apron: When handling larger quantities or during procedures with a significant splash potential, a chemical-resistant apron worn over the lab coat is essential to protect against corrosive or irritating chemicals.[4]
Respiratory Protection
Inhalation of fine powders or aerosols can lead to respiratory tract irritation.
-
NIOSH-Approved Respirator: When handling the solid compound outside of a certified chemical fume hood, such as during weighing, a NIOSH-approved N95 respirator (or equivalent) is necessary to prevent inhalation of airborne particulates.
-
Chemical Fume Hood: All operations involving solutions of this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors or aerosols.
Procedural Workflow for Safe Handling
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound
Decontamination and Disposal: A Critical Final Step
Proper disposal of contaminated materials is crucial to prevent secondary exposure and environmental contamination.
-
Contaminated PPE: All disposable PPE, including gloves, respirators, and bench paper, should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Spill Management: In the event of a spill, evacuate the area and prevent the spread of the material. Wear appropriate PPE, including respiratory protection, and clean the spill using an absorbent material. Collect all contaminated materials in a sealed container for hazardous waste disposal.
By adhering to these rigorous PPE protocols and operational guidelines, you can confidently and safely incorporate this compound into your research and development workflows, fostering a culture of safety and scientific excellence.
References
-
Angene Chemical. (n.d.). Safety Data Sheet: 5,6-Dichloro-2-methylpyrimidin-4-ol. Retrieved January 19, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved January 19, 2026, from [Link]
-
The National Institute for Occupational Safety and Health (NIOSH). (2023, September 28). NIOSH Pocket Guide to Chemical Hazards. Retrieved January 19, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
